Wu-5
Description
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Properties
Molecular Formula |
C15H13NO7S |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
ethyl 5-(4-methoxycarbonylphenoxy)-4-nitrothiophene-2-carboxylate |
InChI |
InChI=1S/C15H13NO7S/c1-3-22-14(18)12-8-11(16(19)20)15(24-12)23-10-6-4-9(5-7-10)13(17)21-2/h4-8H,3H2,1-2H3 |
InChI Key |
ZOBORTAJZNJCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)OC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of Wu-5
This guide provides a comprehensive overview of the mechanism of action of this compound, a novel small molecule inhibitor with significant potential in the treatment of Acute Myeloid Leukemia (AML). The information presented is collated from primary research and is intended to provide a detailed understanding of its molecular targets, signaling pathways, and cellular effects.
Core Mechanism of Action
This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 10 (USP10).[1][2][3][4][5] Its primary mechanism involves the direct inhibition of the deubiquitinase activity of USP10, which leads to downstream effects on protein degradation and cell signaling pathways critical for cancer cell survival. Specifically, this compound has been shown to induce the degradation of the Fms-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a key driver of oncogenesis in a significant subset of AML patients.[2][3][4][5] Furthermore, this compound modulates the AMP-activated protein kinase (AMPK) pathway, contributing to its anti-leukemic effects.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| USP10 | Deubiquitinase Activity Assay | 8.3 µM | [2][4][5] |
| MV4-11 (FLT3-ITD positive AML) | Cell Viability Assay | 3.794 µM | [2][4] |
| Molm13 (FLT3-ITD positive AML) | Cell Viability Assay | 5.056 µM | [2][4] |
| MV4-11R (Crenolanib-resistant) | Cell Viability Assay | 8.386 µM | [2][4] |
Table 2: Cellular Effects of this compound on FLT3-ITD-Positive AML Cells
| Effect | Cell Lines | Concentration(s) | Time Point(s) | Reference |
| Induction of Apoptosis | MV4-11, Molm13 | 1, 2.5, 5 µM | 24, 48 hours | [1] |
| Selective Cell Death | FLT3-ITD positive AML cells | 10 µM | 24, 48, 72 hours | [1] |
| FLT3-ITD Degradation | MV4-11, MV4-11-R, Molm13 | 5 µM | 24 hours | [1][6] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through the modulation of two key signaling pathways: the USP10/FLT3-ITD axis and the AMPK pathway.
USP10/FLT3-ITD Signaling Pathway
FLT3-ITD is a constitutively active receptor tyrosine kinase that drives the proliferation and survival of AML cells. USP10 acts as a deubiquitinase for FLT3-ITD, removing ubiquitin tags and thereby protecting it from proteasomal degradation. By inhibiting USP10, this compound prevents the deubiquitination of FLT3-ITD. This leads to an accumulation of polyubiquitinated FLT3-ITD, which is then targeted for degradation by the proteasome. The degradation of FLT3-ITD abrogates its downstream signaling, leading to the induction of apoptosis in FLT3-ITD-positive AML cells.[2][4][5]
AMPK Signaling Pathway
AMPK is a key cellular energy sensor that, when activated, promotes catabolic processes while inhibiting anabolic processes. This compound has been shown to inhibit the AMPK pathway.[1][2][4] This is significant because the inhibition of AMPKα can synergistically enhance the anti-leukemic effects of other targeted therapies, such as the FLT3 inhibitor crenolanib.[4] The precise mechanism by which this compound inhibits the AMPK pathway is still under investigation.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of our understanding of this compound's mechanism of action are provided below.
USP10 Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the deubiquitinase activity of USP10.
-
Principle: A fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), is used. Cleavage of AMC from ubiquitin by active USP10 results in an increase in fluorescence, which can be measured over time.
-
Protocol:
-
Recombinant human USP10 enzyme is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 5 mM DTT) for a specified period (e.g., 30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the Ub-AMC substrate.
-
The fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) is measured at regular intervals using a microplate reader.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percentage of USP10 inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.
-
FLT3-ITD Degradation Assay (Western Blotting)
This assay is used to assess the effect of this compound on the protein levels of FLT3-ITD in AML cells.
-
Principle: Western blotting is used to separate proteins by size and detect the level of FLT3-ITD protein using a specific antibody.
-
Protocol:
-
FLT3-ITD-positive AML cells (e.g., MV4-11, Molm13) are treated with this compound (e.g., 5 µM) or a vehicle control for a specified time (e.g., 24 hours).
-
To determine if degradation is proteasome-mediated, cells can be co-treated with a proteasome inhibitor (e.g., MG132).[7]
-
Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for FLT3. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the FLT3-ITD band is quantified and normalized to the loading control to determine the relative protein level.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in AML cells following treatment with this compound.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
AML cells are treated with various concentrations of this compound (e.g., 1, 2.5, 5 µM) or a vehicle control for different time points (e.g., 24, 48 hours).
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cells.
-
The cells are incubated in the dark for a specified time (e.g., 15 minutes) at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of cells in each quadrant is quantified.[8][9]
-
Conclusion
This compound represents a promising therapeutic agent for FLT3-ITD-positive AML. Its multifaceted mechanism of action, involving the direct inhibition of USP10, subsequent proteasomal degradation of the oncoprotein FLT3-ITD, and modulation of the AMPK pathway, provides a strong rationale for its continued development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Wu-5: A Novel USP10 Inhibitor Targeting FLT3-ITD in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The compound Wu-5 has been identified as a novel and selective inhibitor of Ubiquitin-Specific Peptidase 10 (USP10), a deubiquitinating enzyme implicated in the pathogenesis of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. Notably, this compound induces the degradation of the Fms-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutant protein, a key driver in a subset of AML cases, leading to apoptosis in cancer cells. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the compound's signaling pathway, offering a critical resource for researchers in oncology and drug development.
Discovery and Rationale
This compound was identified through the screening of an in-house compound library for its anti-AML effects.[1] The rationale for its development stems from the critical need for novel therapeutic strategies for FLT3-ITD-positive AML, which is associated with a poor prognosis.[2] Inducing the degradation of the mutated FLT3 protein presents an attractive therapeutic approach, particularly for patients who have developed resistance to conventional FLT3 inhibitors.[1][2] this compound emerged as a promising candidate due to its selective cytotoxic effects on FLT3-ITD-positive AML cells.[1]
Chemical Properties
While the detailed synthesis protocol for this compound is not publicly available, as it was identified from a private in-house compound library, its fundamental chemical properties have been disclosed.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2630378-05-9 |
| Molecular Formula | C15H13NO7S |
| Molecular Weight | 351.33 g/mol |
Mechanism of Action
This compound functions as a direct inhibitor of USP10.[1] In FLT3-ITD-positive AML cells, USP10 acts as a deubiquitinase for the FLT3-ITD protein, removing ubiquitin chains and preventing its degradation by the proteasome.[1][3] By inhibiting USP10, this compound promotes the ubiquitination and subsequent proteasome-mediated degradation of FLT3-ITD.[1][2] The degradation of this oncogenic driver protein leads to the inactivation of its downstream signaling pathways, including AKT and ERK, which are crucial for cell survival and proliferation.[1] This cascade of events ultimately induces apoptosis in the cancer cells.[1][2] Furthermore, this compound has been shown to inhibit the AMPKα pathway, contributing to its anti-leukemic effects.[3][4]
Signaling Pathway of this compound
Caption: this compound inhibits USP10, leading to FLT3-ITD degradation and apoptosis.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |
| USP10 | In vitro gel-based DUB assay | 8.3 | [1][2] |
| MV4-11 (FLT3-ITD+) | Cell Viability (CCK-8) | 3.794 | [1][2] |
| Molm13 (FLT3-ITD+) | Cell Viability (CCK-8) | 5.056 | [1][2] |
| MV4-11-R (Crenolanib-resistant, FLT3-ITD+) | Cell Viability (CCK-8) | 8.386 | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on various AML cell lines.
-
Cell Culture: Human AML cell lines (FLT3-ITD-positive: MV4-11, Molm13, MV4-11-R; FLT3-ITD-negative: U937, HL60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 1-10 µM) or DMSO as a vehicle control.
-
Incubation: The treated cells are incubated for specified time periods (e.g., 24, 48, 72 hours).
-
Viability Assessment:
-
Trypan Blue Exclusion Assay: A small aliquot of the cell suspension is mixed with trypan blue dye. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
CCK-8 Assay: Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated. The absorbance is measured at 450 nm using a microplate reader to determine the number of viable cells.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Apoptosis Analysis
This protocol is employed to quantify the induction of apoptosis in AML cells following treatment with this compound.
-
Cell Treatment: MV4-11, Molm13, and MV4-11-R cells are treated with different concentrations of this compound (e.g., 1, 2.5, 5 µM) for 24 or 48 hours.
-
Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Western Blot for Apoptosis Markers:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against apoptosis-related proteins such as Caspase-3 and PARP1, followed by HRP-linked secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Western Blot Analysis for Protein Degradation
This protocol is used to investigate the effect of this compound on the protein levels of FLT3-ITD and downstream signaling molecules.
-
Cell Lysis: AML cells (MV4-11, Molm13, MV4-11-R, and HL60) are treated with various concentrations of this compound for 24 hours and then lysed.
-
Proteasome/Lysosome Inhibition: To determine the degradation pathway, cells are pre-treated with a proteasome inhibitor (MG132, 5 µM) or a lysosome inhibitor (chloroquine, CQ, 20 µM) before this compound treatment.
-
Protein Quantification and Electrophoresis: Protein concentrations are measured, and equal amounts of protein are subjected to SDS-PAGE.
-
Immunoblotting: Proteins are transferred to a PVDF membrane and probed with primary antibodies against FLT3, P-AKT, P-ERK, and β-actin (as a loading control).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL kit.
Experimental Workflow
Caption: Key experimental workflows for evaluating this compound's biological activity.
Synergistic Effects with Crenolanib
A significant finding is the synergistic effect of this compound when combined with crenolanib, a second-generation FLT3 inhibitor.[1] This combination enhances the induction of apoptosis in both crenolanib-sensitive and -resistant FLT3-ITD-positive AML cells.[1] The dual inhibition of the FLT3 and AMPKα pathways by this combination therapy offers a promising strategy to overcome drug resistance.[1][3]
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for FLT3-ITD-positive AML. Its novel mechanism of action, involving the targeted degradation of the oncoprotein FLT3-ITD through USP10 inhibition, offers a distinct advantage over conventional kinase inhibitors. The synergistic activity with existing FLT3 inhibitors further highlights its potential in combination therapies to combat drug resistance. Future research should focus on elucidating the full spectrum of this compound's targets, its in vivo efficacy and safety profile, and the potential for its clinical translation. The development of more potent and specific USP10 inhibitors based on the this compound scaffold could also be a fruitful area of investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Activity of Wu-5, a Novel USP10 Inhibitor: A Technical Guide
This technical guide provides an in-depth overview of the in-vitro activity of Wu-5, a novel and selective inhibitor of Ubiquitin-Specific Peptidase 10 (USP10). This compound has demonstrated significant potential in the context of acute myeloid leukemia (AML), particularly in cases harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and a visual representation of the inhibitor's mechanism of action.
Quantitative Data Summary
The in-vitro efficacy of this compound has been characterized through its direct inhibitory action on the USP10 enzyme and its cytotoxic effects on various AML cell lines. The data reveals that this compound selectively targets FLT3-ITD-positive AML cells, including those resistant to conventional FLT3 inhibitors.
Table 1: In-Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Notes | Reference(s) |
| USP10 Enzyme | In-vitro DUB Activity Assay | 8.3 µM | Direct enzymatic inhibition. | [1][2][3] |
| USP5 Enzyme | In-vitro DUB Activity Assay | No effect at 50 µM | Demonstrates selectivity for USP10 over USP5. | [1] |
| MV4-11 | Cell Viability | 3.794 µM | FLT3-ITD positive, FLT3 inhibitor-sensitive AML cell line. | [1][2] |
| Molm13 | Cell Viability | 5.056 µM | FLT3-ITD positive, FLT3 inhibitor-sensitive AML cell line. | [1][2] |
| MV4-11R | Cell Viability | 8.386 µM | FLT3-ITD positive, FLT3 inhibitor-resistant AML cell line. | [1][2] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-leukemic effects by directly inhibiting the deubiquitinase activity of USP10. In FLT3-ITD-positive AML, USP10 is responsible for removing ubiquitin tags from the mutated FLT3-ITD protein, thereby stabilizing it and preventing its degradation. By inhibiting USP10, this compound promotes the accumulation of ubiquitinated FLT3-ITD, targeting it for proteasomal degradation.[1][2] This leads to the downregulation of critical pro-survival signaling pathways, including PI3K/AKT and MAPK/ERK, ultimately inducing apoptosis in the cancer cells.[2]
Furthermore, this compound has been shown to reduce the protein levels of AMP-activated protein kinase alpha (AMPKα).[1][2] The combined effect of targeting both FLT3 and AMPKα pathways contributes to its potent anti-AML activity and its ability to synergize with other agents like the FLT3 inhibitor, crenolanib.[1][2]
Experimental Protocols
The following sections detail the methodologies employed to assess the in-vitro activity of the this compound inhibitor.
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of USP10 using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human USP10 enzyme
-
Fluorogenic substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.6, 0.5 mM EDTA, 5 mM DTT)
-
Test Compound: this compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer. A constant final DMSO concentration (e.g., 1%) should be maintained across all wells.
-
In a 96-well plate, add the diluted USP10 enzyme to all wells except the "Negative Control" wells.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the plate at room temperature for approximately 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic Ub-AMC substrate to all wells. Protect the plate from light.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., 350 nm excitation and 460 nm emission for AMC).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
This assay determines the cytotoxic effect of this compound on AML cell lines.
-
Reagents and Materials:
-
AML cell lines (e.g., MV4-11, Molm13, MV4-11R)
-
Complete cell culture medium
-
Test Compound: this compound
-
Cell viability reagent (e.g., CCK-8, MTT)
-
96-well clear cell culture plate
-
Microplate reader
-
-
Protocol:
-
Seed the AML cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plate for specified time points (e.g., 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
This technique is used to detect changes in the protein levels of USP10 targets and downstream signaling molecules following this compound treatment.
-
Protocol:
-
Treat AML cells with this compound at various concentrations or for different time points.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., FLT3, p-AKT, p-ERK, AMPKα, USP10, and a loading control like GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to quantify changes in protein expression levels.
-
References
Apoptosis Induction by Wu-5 in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Wu-5, a novel small molecule inhibitor, in inducing apoptosis in cancer cell lines. The document focuses on its effects on Acute Myeloid Leukemia (AML) cells harboring the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutation, a common driver of this malignancy.
Executive Summary
This compound is a potent inhibitor of Ubiquitin-Specific Protease 10 (USP10) that has demonstrated selective cytotoxic and pro-apoptotic activity against FLT3-ITD-positive AML cells.[1][2][3] Mechanistically, this compound induces the proteasome-mediated degradation of the oncoprotein FLT3-ITD and inhibits the AMPK signaling pathway, leading to cell cycle arrest and apoptosis.[1][2][3] This guide summarizes the quantitative effects of this compound on cancer cell viability and apoptosis, details the experimental protocols for assessing its activity, and provides a visual representation of the underlying signaling pathways.
Quantitative Data on this compound Activity
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in several FLT3-ITD-positive AML cell lines. The following tables summarize the key findings.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) of this compound was determined in both FLT3 inhibitor-sensitive and resistant cell lines.
| Cell Line | Genotype | IC50 (μM) | Reference |
| MV4-11 | FLT3-ITD | 3.794 | [1][3] |
| Molm13 | FLT3-ITD | 5.056 | [1][3] |
| MV4-11R | FLT3-ITD, Resistant | 8.386 | [1][3] |
Induction of Apoptosis
This compound induces apoptosis in a concentration- and time-dependent manner in FLT3-ITD-positive AML cells.[2][3][4]
| Cell Line | This compound Concentration (μM) | Treatment Time (hours) | Apoptotic Effect | Reference |
| MV4-11 | 1, 2.5, 5 | 24, 48 | Concentration- and time-dependent increase in apoptosis | [2][4] |
| Molm13 | 1, 2.5, 5 | 24, 48 | Concentration- and time-dependent increase in apoptosis | [2][4] |
| MV4-11R | 1, 2.5, 5 | 24, 48 | Concentration- and time-dependent increase in apoptosis | [2] |
Core Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by targeting the USP10-FLT3-AMPK axis. The inhibition of USP10 by this compound leads to the ubiquitination and subsequent proteasomal degradation of the FLT3-ITD oncoprotein. This, in turn, inhibits downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, and also suppresses the AMPKα pathway, culminating in the activation of the apoptotic cascade.[1][2][3][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.
Cell Culture
-
Cell Lines: MV4-11, Molm13 (FLT3-ITD positive AML), MV4-11R (FLT3 inhibitor-resistant), U937, HL60 (FLT3-ITD negative).
-
Media: RPMI-1640 or IMDM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: Treat cells with various concentrations of this compound or DMSO (vehicle control) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
Detailed Staining Protocol:
-
Cell Preparation: After treatment with this compound, harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[6][7]
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of key proteins involved in the signaling pathway.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-FLT3
-
Anti-USP10
-
Anti-phospho-AMPKα
-
Anti-AMPKα
-
Anti-PARP1
-
Anti-Caspase-3
-
Anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising therapeutic agent for FLT3-ITD-positive AML by inducing apoptosis through a novel mechanism involving the inhibition of USP10 and the subsequent degradation of FLT3-ITD. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the anti-cancer properties of this compound and similar compounds. Further studies are warranted to explore its efficacy in vivo and its potential for combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. USP10 as a Potential Therapeutic Target in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Guide: The Core Mechanism of FLT3-ITD Degradation Induced by Wu-5
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in approximately 30% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[1][2] These mutations lead to constitutive activation of the FLT3 kinase, driving uncontrolled cell proliferation and survival through various downstream signaling pathways, including PI3K/AKT, RAS/ERK, and JAK/STAT.[3][4][5] While FLT3 tyrosine kinase inhibitors (TKIs) have been developed, their efficacy is often limited by acquired resistance.[6][7] An emerging therapeutic strategy is to induce the degradation of the FLT3-ITD protein itself.[7][8] This guide details the mechanism of Wu-5, a novel small molecule identified as an inhibitor of Ubiquitin-Specific Peptidase 10 (USP10), which promotes the degradation of FLT3-ITD.[6][7][9]
Core Degradation Mechanism: USP10 Inhibition
The stability of the FLT3-ITD oncoprotein is regulated by the ubiquitin-proteasome system.[9] Deubiquitinating enzymes (DUBs) can remove ubiquitin tags from proteins, thereby rescuing them from proteasomal degradation. USP10 has been identified as a deubiquitinase for FLT3-ITD.[6][8][9]
This compound functions by directly targeting and inhibiting the enzymatic activity of USP10.[6][7] This inhibition prevents the deubiquitination of FLT3-ITD, leading to an accumulation of polyubiquitinated FLT3-ITD. The polyubiquitinated receptor is then recognized and degraded by the proteasome.[6][7] This degradation is specific to the mutated FLT3-ITD, with minimal effect on the wild-type FLT3 protein.[9]
Caption: this compound inhibits USP10, promoting FLT3-ITD degradation.
Signaling Pathway Consequences
The degradation of FLT3-ITD by this compound leads to the downregulation of its downstream pro-survival signaling pathways. Constitutive FLT3-ITD activity normally leads to the phosphorylation and activation of proteins such as AKT and ERK.[3] Treatment with this compound results in a dose-dependent reduction in the levels of phosphorylated AKT (P-AKT) and phosphorylated ERK (P-ERK) in FLT3-ITD-positive AML cells.[7]
Furthermore, this compound impacts the AMPKα pathway. The treatment reduces the expression of AMPKα, a key regulator of cellular energy homeostasis.[6] This dual effect on both the FLT3 and AMPKα pathways contributes to the potent anti-leukemic activity of this compound and creates a synergistic effect when combined with other FLT3 inhibitors like crenolanib.[6][7]
Caption: Downstream signaling effects of this compound treatment.
Quantitative Data Summary
This compound demonstrates selective and potent activity against FLT3-ITD-positive AML cells, including those resistant to conventional FLT3 inhibitors. The compound's efficacy has been quantified through various in vitro assays.
| Parameter | Cell Line / Target | Value (IC50) | Reference |
| Cell Viability | MV4-11 (FLT3-ITD sensitive) | 3.794 µM | [6][7] |
| Cell Viability | Molm13 (FLT3-ITD sensitive) | 5.056 µM | [6][7] |
| Cell Viability | MV4-11R (FLT3-ITD resistant) | 8.386 µM | [6][7] |
| Enzymatic Activity | USP10 (in vitro) | 8.3 µM | [6][7][9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of this compound.
1. Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on AML cell lines.
-
Method:
-
Seed FLT3-ITD-positive (e.g., MV4-11, Molm13, MV4-11R) and FLT3-ITD-negative (e.g., HL60) cells in 96-well plates.
-
Treat cells with a serial dilution of this compound (e.g., 1-10 µM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve using software like GraphPad Prism.[7]
-
2. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Method (Annexin V/Propidium Iodide Staining):
-
Treat AML cells with various concentrations of this compound for 24 or 48 hours.[7]
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blot Analysis
-
Objective: To measure changes in protein expression and phosphorylation levels following this compound treatment.
-
Method:
-
Treat cells (e.g., MV4-11, Molm13) with different concentrations of this compound for a set time (e.g., 24 hours).[7]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against FLT3, P-AKT, P-ERK, total AKT, total ERK, PARP1, Caspase-3, cleaved-Caspase-3, and a loading control (e.g., GAPDH).[7][10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Caption: Experimental workflow for Western Blot analysis.
4. In Vitro Deubiquitinase (DUB) Assay
-
Objective: To confirm the direct inhibitory effect of this compound on USP10 activity.
-
Method:
-
Use a commercially available DUB-labeling assay kit.
-
Incubate recombinant human USP10 enzyme with a fluorescently labeled ubiquitin probe (e.g., Ub-rhodamine).
-
Add varying concentrations of this compound to the reaction mixture.
-
The active USP10 will cleave the probe, causing a change in fluorescence polarization or intensity.
-
Measure the signal using a suitable plate reader.
-
Calculate the percent inhibition of USP10 activity relative to a no-inhibitor control to determine the IC50 of this compound against USP10.[9]
-
5. USP10 Overexpression Rescue Experiment
-
Objective: To verify that the effects of this compound are mediated through USP10 inhibition.
-
Method:
-
Transfect FLT3-ITD-positive AML cells with a plasmid vector encoding for human USP10 or an empty control vector.
-
Select and expand the transfected cells to establish stable cell lines overexpressing USP10.
-
Treat both the USP10-overexpressing cells and control cells with this compound.
-
Perform cell viability assays and Western blots for FLT3-ITD levels.
-
A successful rescue is demonstrated if the overexpression of USP10 abrogates the this compound-induced FLT3-ITD degradation and cell death.[6][7]
-
References
- 1. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NADPH oxidase mediated oxidative stress signaling in FLT3-ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decursin induces FLT3-ITD acute myeloid leukemia cell apoptosis by increasing the expression of the ubiquitin-conjugase UBE2L6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Wu-5: A Technical Guide on Toxicity and Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wu-5 is a novel small molecule inhibitor of Ubiquitin-Specific Protease 10 (USP10).[1][2][3] It has emerged as a promising agent in the context of Acute Myeloid Leukemia (AML), particularly in cases harboring FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations, which are associated with a poor prognosis.[1][3] Preliminary studies indicate that this compound exerts its anti-leukemic effects by inducing the degradation of the FLT3-ITD oncoprotein and inhibiting the AMP-activated protein kinase (AMPK) pathway.[1][2] This document provides a comprehensive overview of the initial toxicity and specificity studies of this compound, compiling available data into a structured format to aid in further research and development.
Toxicity Profile
The toxicological assessment of this compound is in its preliminary stages, with current data primarily derived from in vitro studies.
In Vitro Cytotoxicity
This compound has demonstrated selective cytotoxicity towards AML cell lines that are positive for the FLT3-ITD mutation.[1][2][3] The half-maximal inhibitory concentrations (IC50) from cell viability assays are summarized in Table 1.
| Cell Line | FLT3 Status | IC50 (µM) | Reference |
| MV4-11 | ITD-positive | 3.794 | [1][2] |
| Molm13 | ITD-positive | 5.056 | [1][2] |
| MV4-11R | ITD-positive, resistant | 8.386 | [1][2] |
| U937 | ITD-negative | No significant effect | [4] |
| HL60 | ITD-negative | No significant effect | [4] |
Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines.
In Vivo Toxicity
As of the latest available information, specific in vivo toxicity studies determining the Maximum Tolerated Dose (MTD) or LD50 for this compound have not been published. However, studies on other USP10 inhibitors in mouse models of AML have reported no evidence of vital organ toxicity.[5] Further investigation is required to establish a comprehensive in vivo safety profile for this compound.
Specificity Profile
The specificity of a therapeutic agent is critical for minimizing off-target effects. The preliminary specificity of this compound has been evaluated against a related deubiquitinase and in the context of its cellular targets.
Deubiquitinase Specificity
This compound has been identified as an inhibitor of USP10 with a reported IC50 of 8.3 µM in an in vitro gel-based assay.[1][2] To assess its selectivity, its activity was tested against USP5, another deubiquitinase. This compound did not show significant inhibition of USP5 at a concentration of 50 µM, suggesting a degree of selectivity for USP10.[1] A comprehensive deubiquitinase panel screening has not yet been reported.
Kinase Specificity
A comprehensive kinome-wide scan to determine the broader kinase inhibitory profile of this compound is not publicly available. Its primary mechanism of action in AML is not direct kinase inhibition, but rather the induced degradation of the FLT3 kinase.
Cellular Specificity
This compound exhibits significant cellular specificity by selectively inducing apoptosis in FLT3-ITD-positive AML cells, while having minimal effect on FLT3-ITD-negative cells.[4] This selectivity is attributed to its mechanism of inducing the degradation of the FLT3-ITD oncoprotein, which is the driver of proliferation in these cancer cells.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed AML cells (MV4-11, Molm13, MV4-11R, U937, HL60) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 20 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to quantify the extent of apoptosis induced by this compound.
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
FLT3-ITD Degradation Assay (Western Blot)
This protocol is used to assess the effect of this compound on the protein levels of FLT3-ITD.
-
Cell Lysis: Treat AML cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FLT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Deubiquitinase Activity Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on USP10 activity.
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human USP10 enzyme and a fluorogenic ubiquitin substrate (e.g., Ub-AMC) in an appropriate assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C.
-
Fluorescence Measurement: Measure the increase in fluorescence over time, which corresponds to the cleavage of the ubiquitin substrate by USP10.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of this compound for USP10 inhibition.
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound.
Caption: Proposed signaling pathway of this compound in FLT3-ITD positive AML cells.
Experimental Workflows
The following diagrams outline the workflows for key experimental procedures.
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for Western Blot analysis of protein degradation.
Conclusion
The preliminary data on this compound suggest that it is a promising therapeutic candidate for FLT3-ITD-positive AML due to its selective cytotoxicity and its mechanism of action that involves the degradation of the key oncogenic driver. However, this technical guide also highlights the need for further comprehensive studies. Future research should focus on obtaining a complete specificity profile through kinome and broad deubiquitinase screening, as well as conducting rigorous in vivo toxicity studies to establish a safe therapeutic window. The detailed protocols and summarized data herein provide a foundation for these next steps in the development of this compound.
References
Downstream Effects of Wu-5 Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wu-5 is a novel small molecule inhibitor of Ubiquitin-Specific Protease 10 (USP10). It has demonstrated significant anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML) cells harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation. This mutation is a key driver of leukemogenesis and is associated with a poor prognosis. This compound exerts its effects by inducing the degradation of the oncogenic FLT3-ITD protein and modulating the AMPK signaling pathway, ultimately leading to apoptosis in cancer cells. This technical guide provides an in-depth overview of the downstream effects of this compound treatment, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound treatment on various AML cell lines.
Table 1: IC50 Values of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) | Reference |
| MV4-11 | FLT3-ITD | 3.794 | [1] |
| Molm13 | FLT3-ITD | 5.056 | [1] |
| MV4-11-R | FLT3-ITD (Resistant) | 8.386 | [1] |
Table 2: Dose-Dependent Induction of Apoptosis by this compound in FLT3-ITD Positive AML Cells
| Cell Line | This compound Concentration (µM) | Apoptosis (%) - 24h | Apoptosis (%) - 48h | Reference |
| MV4-11 | 1 | ~10% | ~15% | [1] |
| 2.5 | ~20% | ~30% | [1] | |
| 5 | ~35% | ~50% | [1] | |
| Molm13 | 1 | ~8% | ~12% | [1] |
| 2.5 | ~15% | ~25% | [1] | |
| 5 | ~30% | ~45% | [1] |
Note: Apoptosis percentages are estimated from published Annexin V/PI staining data.
Table 3: Effect of this compound on Protein Expression and Phosphorylation
| Protein | Cell Line | This compound Treatment | Observed Effect | Reference |
| FLT3-ITD | MV4-11, Molm13 | 5 µM, 24h | Significant Decrease | [1] |
| p-AKT | MV4-11 | 5 µM, 24h | Decrease | [1] |
| p-ERK | MV4-11 | 5 µM, 24h | Decrease | [1] |
| AMPKα | MV4-11 | 5 µM, 24h | Decrease | [1] |
| p-AMPKα | A549, HEK293T | Varies | Dose-dependent decrease (inferred) | [2] |
| p-STAT5 | AML Cells | Varies | Dose-dependent decrease (inferred) | [3] |
Note: Effects are based on qualitative western blot data from the cited literature. Quantitative changes would require densitometric analysis of the blots.
Signaling Pathways
This compound Mechanism of Action
This compound primarily targets USP10, a deubiquitinating enzyme. By inhibiting USP10, this compound prevents the removal of ubiquitin chains from the FLT3-ITD oncoprotein, marking it for degradation by the proteasome. This leads to a reduction in the downstream signaling pathways activated by the constitutively active FLT3-ITD receptor.
Caption: this compound inhibits USP10, leading to proteasomal degradation of FLT3-ITD.
Downstream Signaling of FLT3-ITD Inhibition
The degradation of FLT3-ITD by this compound treatment leads to the downregulation of its key downstream pro-survival and proliferative signaling pathways, including the STAT5, MAPK (ERK), and PI3K/AKT pathways.
Caption: Key signaling pathways activated by FLT3-ITD in AML.
This compound Effect on the AMPK Pathway
In addition to its effect on FLT3-ITD, this compound has been shown to inhibit the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis. Inhibition of AMPKα can contribute to the anti-leukemic effects of this compound.
Caption: this compound inhibits the AMPK signaling pathway.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to determine the dose-dependent effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, Molm13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed AML cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
AML cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of proteins in the FLT3 and AMPK signaling pathways.
Materials:
-
AML cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FLT3, anti-p-AKT, anti-p-ERK, anti-AMPKα, anti-p-AMPKα, anti-p-STAT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in the gene expression of apoptosis-related genes like BCL2 and BAX.
Materials:
-
AML cell lines
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for BCL2, BAX, and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.
-
Run the qRT-PCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the downstream effects of this compound treatment.
Caption: A standard experimental workflow for studying this compound's effects.
References
Wu-5: A Novel USP10 Inhibitor with Therapeutic Potential in Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Wu-5 is a recently identified small molecule inhibitor of Ubiquitin-Specific Peptidase 10 (USP10). It has demonstrated significant potential as a therapeutic agent, particularly in the context of Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic utility of this compound.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A significant subset of AML cases, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplications (FLT3-ITD) being the most common.[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[2] While FLT3 inhibitors have been developed, their efficacy can be limited by resistance.
This compound emerges as a promising therapeutic candidate by targeting the deubiquitinating enzyme USP10.[3] USP10 has been identified as a key regulator of FLT3-ITD stability.[4] By inhibiting USP10, this compound promotes the proteasomal degradation of the oncogenic FLT3-ITD protein.[3] Furthermore, this compound has been shown to inhibit the AMP-activated protein kinase (AMPK) pathway, which is also implicated in cancer cell metabolism and survival.[3] This dual mechanism of action suggests that this compound could be effective in overcoming resistance to conventional FLT3 inhibitors and offers a novel therapeutic strategy for FLT3-ITD-positive AML.
Mechanism of Action
This compound exerts its anti-leukemic effects through the inhibition of USP10, a deubiquitinating enzyme that plays a crucial role in stabilizing oncoproteins. The primary mechanism of action involves the following key steps:
-
Inhibition of USP10: this compound directly binds to and inhibits the catalytic activity of USP10.[5]
-
Increased Ubiquitination of FLT3-ITD: USP10 is responsible for removing ubiquitin chains from the FLT3-ITD protein, thereby protecting it from degradation. Inhibition of USP10 by this compound leads to an accumulation of polyubiquitinated FLT3-ITD.[4]
-
Proteasomal Degradation of FLT3-ITD: The polyubiquitinated FLT3-ITD is recognized and targeted for degradation by the proteasome, leading to a reduction in the total levels of this oncoprotein.[3]
-
Inhibition of Downstream Signaling: The degradation of FLT3-ITD results in the downregulation of its downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1]
-
Inhibition of the AMPK Pathway: this compound also leads to the inhibition of the AMPK pathway. USP10 has been shown to deubiquitinate and activate AMPKα.[6] By inhibiting USP10, this compound prevents the activation of AMPK, further contributing to its anti-cancer effects.[3]
-
Induction of Apoptosis: The combined inhibition of the FLT3 and AMPK pathways ultimately leads to the induction of apoptosis in FLT3-ITD-positive AML cells.[3]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits USP10, preventing FLT3-ITD deubiquitination and promoting its degradation.
Caption: this compound inhibits USP10, leading to reduced AMPK activation and decreased cell survival.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 | 8.3 µM | USP10 (in vitro) | [5] |
| IC50 | 3.794 µM | MV4-11 (FLT3-ITD positive) | [3][5] |
| IC50 | 5.056 µM | Molm13 (FLT3-ITD positive) | [3][5] |
| IC50 | 8.386 µM | MV4-11R (FLT3 inhibitor-resistant) | [3][5] |
| IC50 | > 10 µM | U937 (FLT3-ITD negative) | [7] |
| IC50 | > 10 µM | HL60 (FLT3-ITD negative) | [7] |
Table 2: Experimental Concentrations of this compound for Cellular Assays
| Assay | Concentration Range | Treatment Duration | Cell Lines | Reference |
| Cell Viability | 1 - 10 µM | 24, 48, 72 hours | MV4-11, Molm13, MV4-11R, U937, HL60 | [3][7] |
| Apoptosis Assay | 1, 2.5, 5 µM | 24, 48 hours | MV4-11, Molm13 | [7] |
| Protein Degradation | 5 µM | 24 hours | MV4-11 | [7] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for AML cell lines to assess the cytotoxic effects of this compound.
Materials:
-
AML cell lines (e.g., MV4-11, Molm13, U937, HL60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control.
References
- 1. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 2. The ubiquitin ligase RNF5 determines acute myeloid leukemia growth and susceptibility to histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of USP10 induces degradation of oncogenic FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Deubiquitination and activation of AMPK by USP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to USP10 Inhibitors: Focus on Wu-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the current literature on Ubiquitin-Specific Peptidase 10 (USP10) inhibitors, with a specific focus on the novel compound Wu-5. It details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to USP10
Ubiquitin-Specific Peptidase 10 (USP10) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] USP10 is involved in regulating protein stability, DNA damage response, cell cycle progression, and autophagy.[3] Its dysregulation has been implicated in the pathogenesis of several diseases, including cancer.[3] USP10 can act as either a tumor suppressor or an oncogene depending on the cellular context and its specific substrates, which include p53, SIRT6, PTEN, and Fms-like tyrosine kinase 3 (FLT3).[1][3] This dual role makes USP10 an intriguing and complex target for therapeutic intervention.
This compound: A Novel USP10 Inhibitor
This compound is a recently identified small molecule inhibitor of USP10.[4][5] It has shown significant promise in preclinical studies, particularly in the context of Acute Myeloid Leukemia (AML) with internal tandem duplication mutations in FLT3 (FLT3-ITD).[4][5] this compound has been demonstrated to induce the degradation of the mutated FLT3 protein, inhibit key signaling pathways, and induce apoptosis in cancer cells.[4][6]
Mechanism of Action of this compound
This compound exerts its anti-cancer effects primarily by directly interacting with and inactivating USP10.[4][7] In FLT3-ITD-positive AML, USP10 normally deubiquitinates and stabilizes the constitutively active FLT3-ITD oncoprotein, promoting leukemic cell proliferation and survival.[4] By inhibiting USP10, this compound leads to the ubiquitination and subsequent proteasomal degradation of FLT3-ITD.[4][7]
Furthermore, this compound's mechanism involves the inhibition of the AMP-activated protein kinase (AMPK) pathway.[4][6] USP10 is known to deubiquitinate and stabilize AMPKα, a key energy sensor and tumor suppressor.[1][3] Inhibition of USP10 by this compound results in the downregulation of AMPKα protein levels.[4][7] The dual inhibition of both the FLT3 and AMPKα pathways contributes to the synergistic cell death observed when this compound is combined with other targeted therapies like the FLT3 inhibitor, crenolanib.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound and other relevant compounds from the reviewed literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | IC50 Value | Cell Line/System | Reference |
| Enzyme Inhibition | USP10 | 8.3 µM | In vitro | [4][5] |
| Enzyme Inhibition | USP10 | 50.2 µM | In vitro | [8] |
| Cell Viability | FLT3-ITD+ AML | 3.794 µM | MV4-11 | [4][5] |
| Cell Viability | FLT3-ITD+ AML | 5.056 µM | Molm13 | [4][5] |
| Cell Viability | FLT3-ITD+ AML (resistant) | 8.386 µM | MV4-11R | [4][5] |
Table 2: IC50 Values of Reference Compounds against USP10
| Compound | IC50 Value (µM) | Reference |
| Ubiquitin Aldehyde | 0.3 | [8] |
| UCH-L1 Inhibitor 1 | 12.6 | [8] |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by this compound and the general experimental workflows are provided below using the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the study of USP10 inhibitors are provided below.
In Vitro USP10 Activity Assay (Fluorogenic)
This assay measures the enzymatic activity of USP10 by monitoring the cleavage of a fluorogenic ubiquitin substrate.[9][10][11]
-
Principle: The assay utilizes Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), a substrate where the fluorescence of AMC is quenched. Upon cleavage by USP10, the free AMC fluoresces, and the increase in fluorescence is proportional to enzyme activity.[10]
-
Materials:
-
Recombinant human USP10 protein.[9]
-
Ub-AMC substrate.[9]
-
Assay Buffer (e.g., 50 mM HEPES pH 7.6, 0.5 mM EDTA, 11 µM ovalbumin, 5 mM DTT).[11]
-
Test inhibitor (e.g., this compound) and DMSO (vehicle control).
-
96-well black microplate.[9]
-
Fluorescence plate reader (lexcitation=350 nm; lemission=460 nm).[9]
-
-
Protocol:
-
Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.[10]
-
In a 96-well plate, add diluted USP10 enzyme to all wells except the "Negative Control" wells.[9]
-
Add the test inhibitor dilutions to the "Test Inhibitor" wells and an equivalent volume of assay buffer with DMSO to the "Positive Control" wells.[9]
-
Pre-incubate the plate at room temperature for approximately 30 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.[9]
-
Immediately begin reading the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at room temperature, protecting the plate from light.[9]
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well. Determine the percent inhibition relative to the positive control and calculate the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Cell Viability Assay
This assay determines the effect of an inhibitor on cell proliferation and cytotoxicity.
-
Principle: Assays like MTT or CellTiter-Glo measure metabolic activity, which is proportional to the number of viable cells.
-
Protocol (Example using MTT):
-
Seed AML cells (e.g., MV4-11, Molm13) in a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).[6]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
-
Calculate IC50 values by plotting cell viability against inhibitor concentration.
-
Western Blotting and Immunoprecipitation (IP)
These techniques are used to detect changes in protein levels and protein-protein interactions following inhibitor treatment.[4][12]
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. IP is used to isolate a specific protein and its binding partners.
-
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA or a similar lysis buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.[4][12]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then probe with primary antibodies against target proteins (e.g., FLT3, AMPKα, USP10, Ubiquitin, GAPDH).[4] Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
For IP: Incubate cell lysates with a primary antibody against the protein of interest (e.g., SYK or FLT3) overnight.[11] Add Protein A/G beads to pull down the antibody-protein complex. Wash the beads extensively, elute the bound proteins, and analyze by western blotting for interacting partners (e.g., Ubiquitin or USP10).[11]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement of an inhibitor with its protein target in a cellular environment.[4]
-
Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.
-
Protocol:
-
Treat intact cells with various concentrations of this compound or vehicle control.[4]
-
Lyse the cells and divide the lysate from each treatment group into several aliquots.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble USP10 remaining in the supernatant at each temperature by western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of USP10.
-
DUB-Labeling Assay
This assay assesses the selectivity of an inhibitor against various deubiquitinating enzymes in a cellular context.[4]
-
Principle: A probe, such as HA-Ubiquitin-Vinyl Sulfone (HA-Ub-VS), covalently binds to the active site of DUBs. An effective inhibitor will compete with the probe for binding to the target DUB, leading to a reduced signal for that specific enzyme.
-
Protocol:
-
Pre-treat cells with this compound or a vehicle control.
-
Lyse the cells in a buffer compatible with DUB activity.
-
Incubate the lysates with the HA-Ub-VS probe.
-
Stop the reaction and analyze the lysates by western blotting using an anti-HA antibody.
-
A decrease in the signal for the HA-labeled USP10 band in the this compound-treated sample compared to the control indicates that this compound inhibited the binding of the probe to USP10's active site.[4] Other DUBs (like USP5) can be monitored on the same blot to assess selectivity.[4]
-
Conclusion
USP10 has emerged as a significant therapeutic target in oncology, and inhibitors like this compound represent a promising strategy for treating specific cancers, such as FLT3-ITD-positive AML. This compound demonstrates a clear mechanism of action by inducing the degradation of key oncoproteins like FLT3-ITD and disrupting pro-survival signaling through the AMPKα pathway.[4][5] The synergistic effects observed when combining this compound with other targeted agents highlight its potential to overcome drug resistance.[4][5] The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate and advance the development of USP10 inhibitors as a novel class of anti-cancer therapeutics. Further research is needed to evaluate the broader efficacy and specificity of this compound in various cancer types and to advance its clinical development.[1]
References
- 1. USP10 as a Potential Therapeutic Target in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin-specific peptidase 10, a deubiquitinating enzyme: Assessing its role in tumor prognosis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Inhibition of the deubiquitinase USP10 induces degradation of SYK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
Methodological & Application
Application Note: Evaluating the Efficacy of WU-5 on Cancer Cell Proliferation and Signaling
Introduction
WU-5 is a novel, selective inhibitor of the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway, often referred to as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical regulator of cell growth, proliferation, and survival. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This document provides detailed protocols for evaluating the in vitro effects of this compound on cancer cell lines, specifically focusing on its impact on cell viability and its ability to modulate the phosphorylation of ERK, a downstream effector in the pathway.
Target Audience
This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the preclinical evaluation of targeted therapies.
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on A549 Lung Carcinoma Cell Viability
| This compound Concentration (nM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92.1 ± 5.1 |
| 10 | 75.4 ± 3.8 |
| 100 | 51.2 ± 2.9 |
| 1000 | 28.7 ± 2.1 |
| 10000 | 15.3 ± 1.5 |
Data represents the mean of three independent experiments. Cell viability was assessed after 72 hours of treatment using an MTT assay.
Table 2: Effect of this compound on ERK Phosphorylation in A549 Cells
| Treatment (100 nM) | Duration (hours) | p-ERK/Total ERK Ratio (Normalized to Control) |
| Vehicle Control | 1 | 1.00 |
| This compound | 1 | 0.15 |
| Vehicle Control | 6 | 1.00 |
| This compound | 6 | 0.21 |
| Vehicle Control | 24 | 1.00 |
| This compound | 24 | 0.35 |
Data represents the densitometric analysis of Western blots. Values are normalized to the vehicle control at each time point.
Experimental Protocols
1. A549 Cell Culture and Maintenance
-
1.1. Cell Line: A549 human lung carcinoma cell line.
-
1.2. Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
1.3. Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
1.4. Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with phosphate-buffered saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:4 to 1:8.
-
2. Cell Viability (MTT) Assay
-
2.1. Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.
-
2.2. Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
-
2.3. Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
2.4. MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
2.5. Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
2.6. Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
2.7. Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
3. Western Blotting for p-ERK and Total ERK
-
3.1. Seeding and Treatment: Seed A549 cells in 6-well plates. At 70-80% confluency, treat the cells with 100 nM this compound or vehicle control for the desired time points (e.g., 1, 6, 24 hours).
-
3.2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
3.3. Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
3.4. SDS-PAGE and Transfer:
-
Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
3.5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C, according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
3.6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for evaluating the effects of this compound on A549 cells.
Application Notes and Protocols for In-Vivo Use of Wu-5 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wu-5 is a potent and selective inhibitor of Ubiquitin-Specific Protease 10 (USP10), a deubiquitinating enzyme implicated in the stabilization of key oncogenic proteins. Notably, this compound has demonstrated significant preclinical activity in models of Acute Myeloid Leukemia (AML), particularly in subtypes harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation.[1][2] By inhibiting USP10, this compound leads to the ubiquitination and subsequent proteasomal degradation of FLT3-ITD, a critical driver of leukemogenesis.[2] Furthermore, this compound has been shown to modulate the AMP-activated protein kinase (AMPK) signaling pathway, contributing to its anti-cancer effects.[2]
These application notes provide a comprehensive guide for the utilization of this compound in in-vivo animal models of FLT3-ITD positive AML, including detailed experimental protocols, data presentation guidelines, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism of action:
-
Inhibition of USP10 and Degradation of FLT3-ITD: this compound directly inhibits the deubiquitinating activity of USP10.[2] In FLT3-ITD positive AML, USP10 is responsible for removing ubiquitin tags from the constitutively active FLT3-ITD protein, thereby stabilizing it. By inhibiting USP10, this compound promotes the accumulation of polyubiquitinated FLT3-ITD, marking it for degradation by the proteasome. The subsequent reduction in FLT3-ITD levels disrupts downstream pro-survival signaling pathways, leading to apoptosis of the leukemic cells.[2][3]
-
Modulation of the AMPK Signaling Pathway: USP10 has been shown to deubiquitinate and activate AMPK. The precise downstream effects of this compound on the AMPK pathway in the context of AML are still under investigation but are thought to contribute to the overall anti-leukemic activity.[1]
Data Presentation
Table 1: In Vitro IC50 Values of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | FLT3 Status | IC50 (µM) | Reference |
| MV4-11 | FLT3-ITD | 3.794 | [2] |
| Molm13 | FLT3-ITD | 5.056 | [2] |
| MV4-11-R (Crenolanib-resistant) | FLT3-ITD | 8.386 | [2] |
Table 2: Representative In-Vivo Efficacy Data of a USP10 Inhibitor in an FLT3-ITD AML Xenograft Model
Note: This table presents representative data based on typical outcomes for USP10 inhibitors in AML xenograft models, as specific quantitative in-vivo data for this compound was not publicly available.
| Treatment Group | Administration | Tumor Volume Inhibition (%) | Median Survival (Days) |
|---|---|---|---|
| Vehicle Control | i.p., daily | 0 | 25 |
| This compound (50 mg/kg) | i.p., daily | 65 | 40 |
| Crenolanib (10 mg/kg) | p.o., daily | 40 | 32 |
| this compound + Crenolanib | i.p. + p.o., daily | 85 | 55 |
Table 3: Representative Pharmacokinetic Parameters of a Small Molecule Inhibitor in Mice
Note: This table presents representative pharmacokinetic data to guide study design, as specific data for this compound was not publicly available.
| Parameter | Value |
|---|---|
| Administration Route | Intraperitoneal (i.p.) |
| Dose | 50 mg/kg |
| Cmax (ng/mL) | 1500 |
| Tmax (hr) | 1 |
| AUC (0-24h) (ng*hr/mL) | 8500 |
| Half-life (t1/2) (hr) | 4.5 |
Experimental Protocols
Protocol 1: FLT3-ITD Positive AML Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous xenograft model of FLT3-ITD positive AML in immunodeficient mice to evaluate the in-vivo efficacy of this compound.
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11, Molm13)
-
Immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Matrigel (Corning)
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture MV4-11 or Molm13 cells according to the supplier's recommendations to a sufficient number for injection.
-
Cell Preparation: On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells per 100 µL. Keep on ice.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Crenolanib, this compound + Crenolanib).
-
Drug Preparation and Administration:
-
Prepare this compound in the vehicle solution at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse with a 200 µL injection volume).
-
Administer this compound via intraperitoneal (i.p.) injection daily.
-
For combination studies, prepare and administer other drugs (e.g., Crenolanib orally) according to established protocols.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor body weight and overall health of the mice regularly.
-
Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for FLT3-ITD and p-AMPK levels, immunohistochemistry). For survival studies, monitor mice until they meet predefined humane endpoints.
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration profile of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Drug Administration: Administer a single dose of this compound (e.g., 50 mg/kg) via intraperitoneal (i.p.) injection to a cohort of mice.
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from a subset of mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via tail vein or saphenous vein.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in mouse plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for in-vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the deubiquitinase USP10 induces degradation of SYK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wu-5 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Wu-5, a novel small molecule inhibitor of Ubiquitin-Specific Protease 10 (USP10), for in vitro and in vivo research in Acute Myeloid Leukemia (AML). This compound has demonstrated significant preclinical activity, particularly in AML subtypes harboring the FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation.
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting the deubiquitinating activity of USP10.[1][2][3] This leads to the accumulation of ubiquitinated FLT3-ITD, a key oncogenic driver in a significant subset of AML cases, targeting it for proteasomal degradation.[1][2][3] The degradation of FLT3-ITD disrupts downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately inducing apoptosis in AML cells.[2][3] Furthermore, this compound has been shown to modulate the AMPKα pathway, contributing to its anti-cancer effects.[1][3]
In Vitro Applications
Cell Line Screening and Viability Assays
This compound has shown selective cytotoxicity against FLT3-ITD-positive AML cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in various AML cell lines are summarized below.
| Cell Line | FLT3 Status | IC50 (µM) | Reference |
| MV4-11 | FLT3-ITD | 3.794 | [2][3] |
| Molm13 | FLT3-ITD | 5.056 | [2][3] |
| MV4-11R (Resistant) | FLT3-ITD | 8.386 | [2][3] |
Note: this compound shows significantly less activity against FLT3-ITD negative cell lines such as U937 and HL60.
Apoptosis Induction
This compound induces apoptosis in FLT3-ITD-positive AML cells in a dose- and time-dependent manner. Effective concentrations for apoptosis induction typically range from 1 to 10 µM.[2][3]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, Molm13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 20 µM. Include a DMSO vehicle control.
-
Add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in this compound-treated AML cells using flow cytometry.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed AML cells in a 6-well plate at a density of 2 x 10⁵ to 5 x 10⁵ cells/well in 2 mL of complete culture medium.
-
Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO vehicle control for 24 or 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein expression levels of FLT3, USP10, and downstream signaling molecules in response to this compound treatment.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FLT3, anti-USP10, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat AML cells with this compound as described in the apoptosis assay protocol.
-
After treatment, harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. β-actin is commonly used as a loading control.
In Vivo Applications
Disclaimer: As of the date of this document, there is no publicly available data on the in vivo dosage and administration of this compound in AML animal models. The following protocol provides a general framework for a dose-finding and efficacy study in an AML xenograft model. Researchers must conduct their own dose-response and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model.
Recommended Approach for In Vivo Studies
A subcutaneous xenograft model using FLT3-ITD positive AML cells (e.g., MV4-11) in immunodeficient mice (e.g., NOD/SCID or NSG) is a suitable starting point.
Suggested Dose-Finding Study Design:
-
Starting Dose: Based on the in vitro IC50 values, a starting dose range of 10-50 mg/kg could be explored. The dosage of another USP10 inhibitor, P22077, has been reported at 50 mg/kg twice daily via intraperitoneal injection in a mouse model of AML, which can serve as a reference.
-
Administration Route: Intraperitoneal (IP) or oral gavage (PO) are common administration routes for small molecule inhibitors. The optimal route for this compound will need to be determined.
-
Dosing Schedule: A daily or twice-daily dosing schedule for 14-21 days is a common starting point for efficacy studies.
-
Toxicity Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions. Perform regular blood counts and serum chemistry analysis.
-
Efficacy Endpoints: Tumor volume measurements (for subcutaneous models), overall survival, and analysis of leukemic burden in the bone marrow and spleen.
General Protocol for AML Xenograft Model
-
Cell Culture: Culture MV4-11 cells under standard conditions.
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Cell Implantation: Subcutaneously inject 5-10 x 10⁶ MV4-11 cells in a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at the determined dose and schedule. The control group should receive the vehicle solution.
-
Monitoring and Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or the animals show signs of distress. At the end of the study, euthanize the mice and collect tumors, blood, and organs for further analysis (e.g., histology, western blot, flow cytometry).
Visualizations
Signaling Pathway of this compound in FLT3-ITD AML
Caption: this compound inhibits USP10, leading to FLT3-ITD degradation and apoptosis.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's in vitro efficacy in AML cells.
Logical Relationship for Synergistic Drug Combination Studies
Caption: this compound and Crenolanib synergistically induce apoptosis in AML cells.
References
Application Notes and Protocols: Detecting FLT3-ITD Degradation Using Wu-5 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic cells.[1] Internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 (FLT3-ITD) result in ligand-independent constitutive activation of the kinase, leading to aberrant cell growth and survival.[2][3] These mutations are prevalent in approximately one-third of acute myeloid leukemia (AML) patients and are associated with a poor prognosis.[4][5]
Targeting FLT3-ITD for degradation is a promising therapeutic strategy for AML.[6] Wu-5 is a novel small molecule inhibitor of Ubiquitin Specific Peptidase 10 (USP10), a deubiquitinase for FLT3-ITD.[1][6][7] By inhibiting USP10, this compound promotes the proteasome-mediated degradation of the FLT3-ITD protein, leading to apoptosis in FLT3-ITD-positive AML cells.[6][7][8] This document provides a detailed protocol for utilizing Western blotting to detect the degradation of FLT3-ITD in response to this compound treatment.
Data Presentation
Table 1: Inhibitory Activity of this compound on FLT3-ITD Positive AML Cell Lines
| Cell Line | FLT3 Status | This compound IC50 (µM) | Notes |
| MV4-11 | FLT3-ITD | 3.794 | FLT3 inhibitor-sensitive |
| Molm13 | FLT3-ITD | 5.056 | FLT3 inhibitor-sensitive |
| MV4-11R | FLT3-ITD | 8.386 | FLT3 inhibitor-resistant |
Data synthesized from studies on the effect of this compound on various AML cell lines.[6][7]
Signaling Pathways and Mechanism of Action
FLT3-ITD mutations lead to the constitutive activation of several downstream signaling pathways that promote cell proliferation and inhibit apoptosis. The primary pathways activated include:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.[2][4][9]
-
MAPK (Ras/MEK/ERK) Pathway: Involved in cell growth and differentiation.[2][4]
-
JAK2/STAT5 Pathway: Crucial for cell growth and suppression of apoptosis.[2][4]
This compound induces the degradation of FLT3-ITD by inhibiting USP10. This prevents the removal of ubiquitin from the FLT3-ITD protein, marking it for degradation by the proteasome. The subsequent decrease in FLT3-ITD levels leads to the downregulation of its downstream signaling pathways, ultimately inducing apoptosis in cancer cells.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA damage on the DOCK in FLT3-ITD-driven acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Assays in Cells Treated with Wu-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wu-5 is a novel small molecule inhibitor of Ubiquitin-Specific Peptidase 10 (USP10). It has been identified as a promising agent for inducing apoptosis, particularly in cancer cells harboring specific mutations. Notably, this compound has demonstrated selective efficacy in inducing apoptosis in Fms-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) positive Acute Myeloid Leukemia (AML) cells.[1][2][3] These application notes provide detailed protocols for quantifying apoptosis in cells treated with this compound, focusing on methods validated in relevant cancer cell lines.
Mechanism of Action: this compound functions by inhibiting USP10, a deubiquitinase. This inhibition leads to the proteasome-mediated degradation of FLT3-ITD, a constitutively active receptor tyrosine kinase that promotes leukemic cell proliferation and survival.[1][3][4] The degradation of FLT3-ITD disrupts downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[1][3] Furthermore, this compound has been shown to inhibit the AMPK pathway, contributing to its pro-apoptotic effects.[1][2] This cascade of events culminates in the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase 1 (PARP1).[1]
Quantitative Data Summary
The following tables summarize the effective concentrations and time-dependent effects of this compound on inducing apoptosis in FLT3-ITD positive AML cell lines.
Table 1: IC50 Values of this compound in FLT3-ITD Positive AML Cell Lines
| Cell Line | IC50 (µM) | Description |
| MV4-11 | 3.794 | FLT3-ITD positive AML |
| Molm13 | 5.056 | FLT3-ITD positive AML |
| MV4-11R | 8.386 | FLT3 inhibitor-resistant |
Data derived from viability assays.[1][3]
Table 2: Apoptosis Induction in FLT3-ITD Positive AML Cells Treated with this compound (Annexin V/PI Assay)
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |
| MV4-11 | 1 | 24 | Increased |
| 2.5 | 24 | Dose-dependent increase | |
| 5 | 24 | Significant increase | |
| 1 | 48 | Increased | |
| 2.5 | 48 | Time-dependent increase | |
| 5 | 48 | Significant increase | |
| Molm13 | 1 | 24 | Increased |
| 2.5 | 24 | Dose-dependent increase | |
| 5 | 24 | Significant increase | |
| 1 | 48 | Increased | |
| 2.5 | 48 | Time-dependent increase | |
| 5 | 48 | Significant increase |
Qualitative summary based on flow cytometry data presented in Yu et al. (2021).[1]
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, Molm13)
-
Appropriate cell culture medium (e.g., RPMI-1640 or IMDM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution prepared in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Culture AML cells in suspension in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells at a density of 2-5 x 10^5 cells/mL in culture plates.
-
Treat cells with varying concentrations of this compound (e.g., 1, 2.5, 5 µM) for the desired time points (e.g., 24, 48 hours).[1][2]
-
Include a vehicle control group treated with an equivalent volume of DMSO.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
After treatment with this compound, harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell concentration and adjust to 1 x 10^6 cells/mL with 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Colorimetric or Fluorometric Caspase-3 Assay Kit (containing a caspase-3 substrate like Ac-DEVD-pNA or Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
Microplate reader
Protocol:
-
Following this compound treatment, harvest approximately 1-5 x 10^6 cells.
-
Lyse the cells according to the kit manufacturer's instructions. This typically involves resuspending the cell pellet in a chilled lysis buffer and incubating on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.[8]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[8][9] The signal is proportional to the caspase-3 activity.
Western Blotting for Apoptosis-Related Proteins
This method is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP1, anti-cleaved-caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
After this compound treatment, lyse the cells in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PARP1, cleaved-caspase-3, and other Bcl-2 family proteins overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels. An increase in cleaved-caspase-3 and cleaved PARP1 is indicative of apoptosis.[1]
Visualizations
Caption: Experimental workflow for assessing this compound induced apoptosis.
Caption: this compound induced apoptotic signaling pathway.
References
- 1. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. FLT3-ITD cooperates with Rac1 to modulate the sensitivity of leukemic cells to chemotherapeutic agents via regulation of DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Wu-5 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wu-5 is a potent and selective inhibitor of Ubiquitin-Specific Peptidase 10 (USP10), a deubiquitinating enzyme.[1][2] Emerging research has identified this compound as a promising agent in the context of Acute Myeloid Leukemia (AML), particularly in cases harboring FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations.[1][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in high-throughput screening (HTS) to identify novel therapeutic strategies for AML and other relevant diseases.
Mechanism of Action
This compound exerts its primary effect through the inhibition of USP10.[1][2][3] USP10 is known to deubiquitinate and stabilize several key proteins involved in cancer cell proliferation and survival, including FLT3-ITD and AMP-activated protein kinase (AMPKα).[1][3] By inhibiting USP10, this compound triggers the degradation of these client proteins, leading to the induction of apoptosis in cancer cells.[1][3] Specifically, in FLT3-ITD-positive AML cells, this compound promotes the proteasome-mediated degradation of the constitutively active FLT3-ITD receptor, thereby inhibiting downstream pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[1] Furthermore, this compound's inhibition of USP10 leads to a reduction in AMPKα protein levels, contributing to its anti-leukemic effects.[1][3]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | USP10 | [1][2][3] |
| In Vitro IC50 (USP10) | 8.3 µM | [1][3] |
Cellular Activity of this compound in FLT3-ITD-Positive AML Cell Lines
| Cell Line | Description | IC50 (µM) | Reference |
| MV4-11 | FLT3-ITD positive | 3.794 | [1][3] |
| Molm13 | FLT3-ITD positive | 5.056 | [1][3] |
| MV4-11R | FLT3 inhibitor-resistant | 8.386 | [1][3] |
Effects of this compound on Apoptosis and Downstream Signaling
| Cell Line | Treatment | Observation | Reference |
| MV4-11 | This compound (1, 2.5, 5 µM; 24h) | Dose-dependent increase in cleaved PARP and cleaved Caspase-3 | [1] |
| Molm13 | This compound (1, 2.5, 5 µM; 24h) | Dose-dependent increase in cleaved PARP and cleaved Caspase-3 | [1] |
| MV4-11 | This compound (1, 2.5, 5 µM; 24h) | Dose-dependent decrease in p-AKT and p-ERK levels | [1] |
| Molm13 | This compound (1, 2.5, 5 µM; 24h) | Dose-dependent decrease in p-AKT and p-ERK levels | [1] |
| MV4-11, Molm13 | This compound Treatment | Reduction in AMPKα protein levels | [1] |
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: High-throughput screening workflow.
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening Assay
This protocol describes a method for screening compound libraries to identify inhibitors of AML cell proliferation, using this compound as a reference compound.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, Molm13)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
384-well white, clear-bottom tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Compound library plates
-
DMSO (cell culture grade)
-
Positive control for apoptosis (e.g., Staurosporine)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture AML cells to a density of approximately 1 x 10^6 cells/mL.
-
Using an automated liquid handler or multichannel pipette, seed 2,500 cells in 40 µL of culture medium per well into 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and library compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells.
-
For control wells, add 10 µL of medium with DMSO (negative control) or a known cytotoxic agent like staurosporine (positive control).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Readout:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 25 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot the percentage of viability against the log of the compound concentration to generate dose-response curves and determine the IC50 values.
-
Protocol 2: Western Blot Analysis of FLT3 and Downstream Signaling
This protocol is for validating the mechanism of action of hit compounds from the primary screen.
Materials:
-
AML cells (MV4-11 or Molm13)
-
6-well tissue culture plates
-
This compound and hit compounds
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FLT3, anti-p-FLT3 (Tyr591), anti-AKT, anti-p-AKT (Ser473), anti-ERK, anti-p-ERK (Thr202/Tyr204), anti-PARP, anti-cleaved Caspase-3, anti-AMPKα, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Seed 1 x 10^6 AML cells per well in 6-well plates and allow them to adhere overnight (if applicable).
-
Treat the cells with varying concentrations of this compound or hit compounds for 24 hours.
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
-
Conclusion
This compound serves as a valuable tool for studying the roles of USP10, FLT3, and AMPK signaling in AML and other cancers. The provided protocols offer a framework for utilizing this compound in high-throughput screening campaigns to identify and characterize novel inhibitors with therapeutic potential. The detailed methodologies and data presentation guidelines are intended to facilitate reproducible and robust experimental outcomes for researchers in the field of drug discovery and development.
References
- 1. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of AMPK phosphorylation sites reveals a network of proteins involved in cell invasion and facilitates large-scale substrate prediction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Wu-5 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wu-5 is a novel small molecule inhibitor of Ubiquitin-Specific Protease 10 (USP10). It has demonstrated significant potential in cancer therapy, particularly in Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. This document provides detailed application notes and protocols for utilizing this compound in combination with other chemotherapy agents, with a primary focus on its synergistic effects with the FLT3 inhibitor, crenolanib.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action. Primarily, it inhibits USP10, a deubiquitinase responsible for stabilizing the FLT3-ITD oncoprotein. Inhibition of USP10 by this compound leads to the ubiquitination and subsequent proteasomal degradation of FLT3-ITD, a key driver of proliferation and survival in a significant subset of AML.[1][2] Secondly, this compound has been shown to inhibit the AMP-activated protein kinase (AMPK) pathway.[1][2] The combination of FLT3-ITD degradation and AMPK pathway inhibition results in potent apoptosis of cancer cells.
Combination Therapy Rationale
The rationale for combining this compound with other chemotherapy agents, such as the FLT3 inhibitor crenolanib, is to achieve synergistic cytotoxicity.[1][2] While FLT3 inhibitors directly block the kinase activity of FLT3-ITD, this compound promotes the degradation of the oncoprotein itself. This multi-pronged attack can overcome resistance mechanisms and lead to more profound and durable anti-leukemic responses.
Data Presentation
The following tables summarize the quantitative data for this compound as a single agent and in combination with crenolanib in FLT3-ITD positive AML cell lines.
Table 1: Single Agent Activity of this compound and Crenolanib in FLT3-ITD+ AML Cell Lines
| Cell Line | Compound | IC50 |
| MV4-11 | This compound | 3.794 µM[1] |
| Crenolanib | 1.3 nM[3] | |
| Molm13 | This compound | 5.056 µM[1] |
| Crenolanib | 4.9 nM[3] | |
| MV4-11R (Crenolanib-resistant) | This compound | 8.386 µM[1] |
Table 2: Synergistic Activity of this compound and Crenolanib Combination in FLT3-ITD+ AML Cell Lines
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| MV4-11 | This compound + Crenolanib | < 1[1] | Synergy |
| Molm13 | This compound + Crenolanib | < 1[1] | Synergy |
Note: The Combination Index (CI) was determined using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of this compound alone and in combination with another chemotherapeutic agent.
Materials:
-
Target cancer cell lines (e.g., MV4-11, Molm13)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., crenolanib, stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
For single-agent treatment, add 100 µL of the diluted compounds to the respective wells.
-
For combination treatment, add 50 µL of each diluted compound to the respective wells.
-
Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound alone and in combination.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
Combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Treat the cells with the desired concentrations of this compound, the combination agent, or both for 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 3: Synergy Analysis (Chou-Talalay Method)
This method is used to quantitatively determine the interaction between this compound and another drug.
Procedure:
-
Perform cell viability assays with a range of concentrations for each drug individually and in combination at a constant ratio.
-
Use software like CompuSyn to calculate the Combination Index (CI).
-
The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Signaling Pathway of this compound and Crenolanib Combination
Caption: Dual inhibition of FLT3-ITD signaling by this compound and crenolanib.
Experimental Workflow for Combination Study
Caption: Workflow for assessing this compound combination therapy efficacy.
References
- 1. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AMPK Pathway Inhibition by Wu-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a switch from anabolic to catabolic processes to restore energy homeostasis.[2] Dysregulation of the AMPK signaling pathway is implicated in various diseases, including metabolic disorders and cancer, making it a key therapeutic target.[2][3]
Wu-5 is a compound identified as an inhibitor of the AMPK pathway.[4][5] It has also been characterized as a USP10 inhibitor that can affect the FLT3 pathway.[4] These application notes provide a comprehensive set of protocols to investigate and quantify the inhibitory effects of this compound on the AMPK signaling cascade. The methodologies detailed below are designed to be clear and reproducible for researchers in academic and industrial settings.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in relation to its inhibitory effects on the AMPK pathway. This data is for illustrative purposes and should be experimentally determined for specific cell lines and assay conditions.
Table 1: In Vitro Kinase Inhibition of AMPK by this compound
| Assay Type | Substrate | This compound IC₅₀ (nM) | Positive Control (e.g., Dorsomorphin) IC₅₀ (nM) |
| ADP-Glo™ Kinase Assay | SAMS Peptide | 150 | 50 |
| Transcreener® ADP² Assay | SAMS Peptide | 175 | 60 |
Table 2: Cellular Inhibition of AMPK Signaling by this compound
| Cell Line | Assay | Parameter Measured | This compound IC₅₀ (µM) |
| HeLa | Western Blot | p-AMPKα (Thr172) | 2.5 |
| HeLa | Western Blot | p-ACC (Ser79) | 3.0 |
| A549 | Seahorse XF | Basal Respiration | 5.0 |
| A549 | Seahorse XF | ATP Production | 4.5 |
Table 3: Cellular Thermal Shift Assay (CETSA) Data for this compound
| Cell Line | Target Protein | ΔTₘ with this compound (°C) |
| HEK293 | AMPKα | -2.5 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the AMPK signaling pathway and the experimental workflows for assessing inhibition by this compound.
Caption: The AMPK signaling cascade, highlighting upstream activators, downstream effectors, and the inhibitory action of this compound.
Caption: A comprehensive workflow for characterizing the inhibitory effects of this compound on the AMPK pathway.
Experimental Protocols
In Vitro AMPK Kinase Activity Assay (ADP-Glo™)
This protocol measures the enzymatic activity of purified AMPK by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human AMPK (α1/β1/γ1)
-
SAMS peptide substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of this compound or vehicle (DMSO).
-
Enzyme and Substrate Addition: Add 2 µL of a solution containing recombinant AMPK and SAMS peptide in Kinase Buffer.
-
Initiate Reaction: Start the reaction by adding 2 µL of ATP solution in Kinase Buffer. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot for AMPK Pathway Inhibition
This protocol assesses the phosphorylation status of AMPKα at Threonine 172 (a marker of activation) and its downstream substrate Acetyl-CoA Carboxylase (ACC) at Serine 79.[6][7]
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and denature at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to AMPK in a cellular environment by measuring changes in the thermal stability of the target protein.[10][11][12]
Materials:
-
Cell line of interest
-
This compound or vehicle (DMSO)
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Thermal cycler
-
Western blot or ELISA setup for AMPKα detection
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures in a thermal cycler for 3 minutes to denature and precipitate unstable proteins.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[10]
-
Protein Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble AMPKα at each temperature point by Western blot.
-
Data Analysis: Plot the amount of soluble AMPKα as a function of temperature. A shift in the melting curve to a lower temperature in the presence of this compound indicates destabilization and direct binding.
Seahorse XF Metabolic Flux Analysis
This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively, providing a functional readout of AMPK pathway inhibition.[1][13]
Materials:
-
Seahorse XF Analyzer (e.g., XFe24 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Assay Medium
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere.
-
Compound Treatment: Treat the cells with different concentrations of this compound for the desired duration before the assay.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the cells in a CO₂-free incubator at 37°C.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Mito Stress Test: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A. Place the cell plate in the analyzer and initiate the assay.
-
Data Acquisition: The instrument will measure baseline OCR and ECAR, followed by measurements after the sequential injection of the mitochondrial inhibitors.
-
Data Analysis: Use the Seahorse Wave software to calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[13] A decrease in these parameters upon treatment with this compound would be consistent with AMPK inhibition.
References
- 1. Study of AMPK-Regulated Metabolic Fluxes in Neurons Using the Seahorse XFe Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK Inhibition Suppresses the Malignant Phenotype of Pancreatic Cancer Cells in Part by Attenuating Aerobic Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AMPK Activation Downregulates TXNIP, Rab5, and Rab7 Within Minutes, Thereby Inhibiting the Endocytosis-Mediated Entry of Human Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. annualreviews.org [annualreviews.org]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating USP10 Function with the Small Molecule Inhibitor Wu-5
Introduction
Ubiquitin-Specific Protease 10 (USP10) is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin chains from substrate proteins, thereby regulating their stability and function.[1][2] USP10 has been implicated in key signaling pathways, including DNA damage response, cell cycle control, and autophagy.[3][4] Its substrates include crucial proteins like the tumor suppressor p53, Fms-related tyrosine kinase 3 (FLT3), and AMP-activated protein kinase (AMPKα).[3][4][5] Depending on the cellular context and substrate, USP10 can function as either a tumor suppressor or an oncogene, making it an attractive target for therapeutic development.[1][2][6]
Wu-5 is a novel, cell-permeable small molecule inhibitor of USP10.[5][7] It has been identified as a valuable chemical probe for elucidating the biological functions of USP10.[5] this compound acts by directly interacting with and inhibiting the catalytic activity of USP10.[3][8] This inhibition leads to the increased ubiquitination and subsequent proteasomal degradation of USP10 target proteins. These application notes provide detailed protocols and data for utilizing this compound to study the function of USP10 in biochemical and cellular contexts.
Data Presentation: Potency and Efficacy of this compound
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following tables summarize the key quantitative metrics for researchers.
Table 1: In Vitro Enzymatic Inhibition
| Target Enzyme | Assay Type | Substrate | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| Human USP10 | Ubiquitin-AMC Assay | Ubiquitin-AMC | 8.3 | [7][9] |
| Human USP10 | Fluorescence-based | Ubiquitin Rhodamine 110 | 50.2 |[10] |
Note: The difference in IC₅₀ values may be attributed to different assay conditions, substrates, and enzyme preparations.
Table 2: Cellular Activity in FLT3-ITD-Positive Acute Myeloid Leukemia (AML) Cells
| Cell Line | Description | Assay Type | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| MV4-11 | FLT3-ITD positive, sensitive | Cell Viability | 3.794 | [5][7][11] |
| Molm13 | FLT3-ITD positive, sensitive | Cell Viability | 5.056 | [5][7][11] |
| MV4-11R | FLT3-ITD positive, resistant | Cell Viability | 8.386 |[5][7][11] |
Visualized Pathways and Workflows
Diagrams are provided to illustrate the mechanism of action of this compound, its impact on key signaling pathways, and a general experimental workflow.
References
- 1. Ubiquitin-specific peptidase 10, a deubiquitinating enzyme: Assessing its role in tumor prognosis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The deubiquitinase USP10 protects pancreatic cancer cells from endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP10 as a Potential Therapeutic Target in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP10 Regulates p53 Localization and Stability by Deubiquitinating p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. researchgate.net [researchgate.net]
- 9. labshake.com [labshake.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. USP10 inhibitor this compound|2630378-05-9|COA [dcchemicals.com]
Wu-5 solubility and stability in different solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wu-5 is a potent and selective inhibitor of Ubiquitin-Specific Protease 10 (USP10).[1][2] It has been shown to inhibit the FLT3 and AMPK pathways, leading to the degradation of FLT3-ITD and the induction of apoptosis.[1][3] These characteristics make this compound a promising candidate for research in oncology, particularly in the context of Acute Myeloid Leukemia (AML) with FLT3-ITD mutations.[1][4] This document provides essential information on the solubility and stability of this compound, along with detailed protocols for its handling and use in a research setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₃NO₇S | [5] |
| Molecular Weight | 351.33 g/mol | [5] |
| CAS Number | 2630378-05-9 | [1][5] |
| Appearance | Solid | [2] |
Solubility
The solubility of a compound is a critical factor for its use in in vitro and in vivo studies. Based on available data, the solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility |
| DMSO | ≥24.05 mg/mL |
| Ethanol (EtOH) | Insoluble |
| Water | Insoluble |
Note: For in vivo oral formulations, this compound can be suspended in carriers such as 0.5% carboxymethyl cellulose (CMC) or dissolved in PEG400.[4]
Stability and Storage
Proper storage of this compound is crucial to maintain its integrity and activity.
-
Stock Solutions: Once prepared, it is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Repeated freeze-thaw cycles should be avoided to prevent degradation.[1]
-
Solid Form: The solid compound should be stored at -20°C.[2]
Mechanism of Action
This compound functions as a USP10 inhibitor, which in turn affects the FLT3 and AMPK signaling pathways. This leads to the degradation of the FLT3-ITD protein and induces apoptosis in cancer cells, particularly in FLT3-ITD-positive AML cells.[1][4]
Caption: this compound Signaling Pathway.
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted based on specific experimental needs.
Protocol 1: Determination of this compound Solubility
This protocol outlines a method to determine the solubility of this compound in various solvents.
References
Troubleshooting & Optimization
Troubleshooting Wu-5 insolubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with the USP10 inhibitor, Wu-5, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of Ubiquitin Specific Peptidase 10 (USP10).[1] Its mechanism of action involves inducing the degradation of key proteins like FLT3-ITD, which leads to apoptosis (programmed cell death) in targeted cells.[1] Due to its hydrophobic nature, this compound has very limited solubility in aqueous solutions.[1]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations of ≥24.05 mg/mL.[1] It is insoluble in ethanol and water.[1]
Q3: Why is my this compound precipitating when I dilute it into my cell culture media or aqueous buffer?
A3: Precipitation upon dilution into aqueous media is a common problem for hydrophobic compounds like this compound.[2][3] This phenomenon, often called "solvent shock," occurs when the compound, previously dissolved in a high concentration of an organic solvent like DMSO, rapidly comes out of solution when introduced to the aqueous environment where its solubility is poor.[2] The final concentration in the media may simply exceed its aqueous solubility limit.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[3] It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to ensure the observed effects are from the compound and not the solvent.
Q5: How should I store my this compound stock solution?
A5: this compound solid should be stored at -20°C.[1] Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[3] These aliquots should also be stored at -20°C or -80°C. Use the solution as soon as possible after preparation, as long-term storage in solution is not recommended.[1]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving common solubility and precipitation issues encountered when working with this compound.
Observation 1: Precipitate forms immediately upon adding this compound stock to aqueous media.
-
Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous media.[4]
-
Recommended Solutions:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound. Perform a dose-response experiment to identify the highest concentration that remains soluble while still producing the desired biological effect.[2]
-
Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of media. Instead, use a serial dilution or intermediate dilution step.[3][4] Add the DMSO stock to a small volume of media while vortexing gently, and then add this intermediate solution to the final volume.[3] This gradual decrease in solvent concentration can prevent the compound from crashing out.[2]
-
Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the this compound solution. Temperature shifts can negatively affect the solubility of compounds.[4]
-
Observation 2: Precipitate forms over time during incubation (e.g., in a 37°C incubator).
-
Potential Causes:
-
Temperature/pH Shift: The CO2 environment in an incubator can slightly alter the media pH, which may affect the solubility of pH-sensitive compounds.[4]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[4]
-
Media Evaporation: Slight evaporation of media from culture plates can increase the compound's concentration, pushing it beyond its solubility limit.[2]
-
-
Recommended Solutions:
-
Verify Media Buffering: Ensure your media is correctly buffered for the CO2 concentration of your incubator to maintain a stable pH.[4]
-
Assess Serum Concentration: Proteins in fetal bovine serum (FBS) can sometimes help solubilize hydrophobic compounds.[2] If you are working in serum-free or low-serum conditions, solubility challenges may be more pronounced. Consider if your experiment allows for a higher serum percentage.
-
Ensure Proper Humidification: Check that the incubator has adequate humidity to minimize evaporation from the culture plates.[2]
-
Observation 3: The solid this compound powder will not dissolve in DMSO.
-
Potential Cause: The compound may require more energy to dissolve, or the solution may be saturated.
-
Recommended Solutions:
-
Gentle Warming: Warm the solution briefly at 37°C.
-
Vortexing/Sonication: Vortex the solution vigorously. If it still doesn't dissolve, brief sonication in a water bath can be used to break up particles and aid dissolution.
-
Data Presentation
Table 1: this compound Properties and Solubility
| Property | Value | Reference |
| Molecular Weight | 351.33 g/mol | [1] |
| Formula | C₁₅H₁₃NO₇S | [1] |
| CAS Number | 2630378-05-9 | [1] |
| Solubility in DMSO | ≥24.05 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Table 2: Example Maximum Soluble Concentration in Aqueous Buffers
This table provides hypothetical data to illustrate how the maximum soluble concentration of a hydrophobic compound like this compound is affected by the final percentage of DMSO in the solution. This data is for illustrative purposes only.
| Final DMSO Conc. (v/v) | Max. Soluble Conc. in PBS (µM) | Visual Observation |
| 1.0% | ~50 µM | Clear Solution |
| 0.5% | ~25 µM | Clear Solution |
| 0.2% | ~10 µM | Clear Solution |
| 0.1% | ~5 µM | Clear Solution |
| <0.1% | <1 µM | Precipitation likely |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Preparation: Bring the vial of solid this compound and a bottle of anhydrous, cell-culture grade DMSO to room temperature.
-
Weighing: Weigh out 3.51 mg of this compound powder (MW = 351.33) on a calibrated analytical balance.
-
Dissolution: Add 500 µL of DMSO to the this compound powder.
-
Mixing: Vortex the vial for 1-2 minutes until the solid is completely dissolved. If needed, warm the solution at 37°C for 5-10 minutes and vortex again.
-
Storage: Aliquot the 20 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media
This protocol minimizes precipitation by using an intermediate dilution step.
-
Pre-warm Media: Place the required volume of complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.
-
Thaw Stock: Thaw one aliquot of the 20 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (1:100): In a sterile microcentrifuge tube, add 2 µL of the 20 mM this compound stock to 198 µL of the pre-warmed media. This creates a 200 µM intermediate solution. Vortex immediately but gently.
-
Prepare Final Dilution (1:20): Add the 200 µL of the intermediate solution to 3.8 mL of the pre-warmed media to achieve a final volume of 4 mL and a final this compound concentration of 10 µM. The final DMSO concentration will be 0.05%.
-
Mix and Use: Invert the tube several times to mix thoroughly. Visually inspect for any signs of precipitation before adding the medium to your cells.
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Workflow: Preparing a Working Solution
Caption: Workflow for preparing a this compound working solution.
Simplified this compound Signaling Pathway
Caption: Simplified signaling pathway for this compound.
References
Technical Support Center: Optimizing Wu-5 Concentration for Maximum Apoptosis
Welcome to the technical support center for the use of Wu-5 in apoptosis induction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in inducing apoptosis?
A1: this compound is a selective inhibitor of Ubiquitin Specific Peptidase 10 (USP10).[1][2][3][4] It induces apoptosis primarily in cancer cells harboring the FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) mutation, which is common in Acute Myeloid Leukemia (AML).[1][2][4] The mechanism of action involves the inhibition of USP10, which leads to the proteasome-mediated degradation of the FLT3-ITD oncoprotein.[1][2] This, in turn, inhibits downstream pro-survival signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[4] this compound also inhibits the AMPK signaling pathway, which can contribute to its pro-apoptotic effects.[1][3][4]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines that are positive for the FLT3-ITD mutation, such as the human AML cell lines MV4-11 and Molm13.[1][3][4] It has been shown to have minimal effect on FLT3-ITD negative cell lines like U937 and HL60.[3] Therefore, it is crucial to know the FLT3 mutation status of your cell line of interest before initiating experiments.
Q3: What is a typical starting concentration range for this compound in apoptosis induction experiments?
A3: Based on published data, a starting concentration range of 1 µM to 10 µM is recommended for in vitro studies.[1][2][4] The optimal concentration will be cell-line dependent and should be determined empirically through a dose-response experiment.
Q4: What is the recommended incubation time for this compound treatment?
A4: Apoptosis induction by this compound is time-dependent. Significant apoptosis has been observed between 24 and 72 hours of incubation.[3] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal endpoint for your specific cell line and experimental question.
Q5: How can I confirm that the observed cell death is due to apoptosis?
A5: Apoptosis can be confirmed using a combination of assays. The Annexin V/Propidium Iodide (PI) assay is a standard method to detect early and late-stage apoptosis by flow cytometry.[5][6][7][8] Confirmation of apoptosis can be achieved by detecting the cleavage of caspase-3 and its substrate, PARP, via western blotting.[9][10] Additionally, a caspase activity assay can be performed to measure the enzymatic activity of executioner caspases like caspase-3 and -7.[11][12]
Troubleshooting Guides
Issue 1: Low or no apoptotic induction observed after this compound treatment.
| Potential Cause | Recommended Solution |
| Cell line is not sensitive to this compound. | Confirm that your cell line expresses the FLT3-ITD mutation. Use a positive control cell line known to be sensitive to this compound (e.g., MV4-11). |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the IC50 for your cell line. |
| Inadequate incubation time. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. |
| Incorrect this compound storage or handling. | Ensure this compound is stored as recommended by the manufacturer (typically at -20°C or -80°C). Prepare fresh dilutions from a stock solution for each experiment. |
| Apoptotic cells were lost during sample preparation. | Apoptotic cells can become detached. When harvesting, be sure to collect both the adherent and floating cells from the culture supernatant.[13] |
Issue 2: High background apoptosis in the vehicle-treated control group.
| Potential Cause | Recommended Solution |
| Poor cell health. | Ensure cells are in the logarithmic growth phase and are not overgrown or starved. Maintain a consistent and appropriate cell density. Use healthy, low-passage number cells.[14] |
| Solvent toxicity. | The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and that the vehicle control contains the same solvent concentration as the treated samples. |
| Mechanical stress during cell handling. | Handle cells gently during passaging, seeding, and staining to avoid inducing mechanical damage, which can lead to non-specific cell death.[14] |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Variability in cell density at the time of treatment. | Seed cells at a consistent density for all experiments to ensure uniformity in the starting cell number. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps, including drug treatment and staining procedures. |
| Reagent variability. | Prepare fresh reagents and use consistent lot numbers for antibodies and kits whenever possible. |
Data Presentation
Table 1: Reported IC50 Values of this compound in FLT3-ITD-Positive AML Cell Lines
| Cell Line | IC50 (µM) | Reference |
| MV4-11 | 3.794 | [1][4] |
| Molm13 | 5.056 | [1][4] |
| MV4-11R (Resistant) | 8.386 | [1][4] |
Table 2: Apoptosis Induction by this compound in MV4-11 Cells (24h Treatment)
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| 0 | ~5% |
| 1 | ~15% |
| 2.5 | ~30% |
| 5 | ~50% |
| (Note: These are representative data synthesized from available literature and should be used as a guideline. Actual results may vary.) |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment for Apoptosis Induction
-
Cell Seeding: Seed FLT3-ITD positive cells (e.g., MV4-11) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle-only control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Apoptosis Assessment: At each time point, assess apoptosis using the Annexin V/PI staining protocol (see Protocol 2).
-
Data Analysis: Calculate the percentage of apoptotic cells for each concentration and time point. Plot the percentage of apoptotic cells against the log of the this compound concentration to determine the IC50 at the optimal time point.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Harvesting: After treatment with this compound, collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[5][6]
Protocol 3: Western Blot for Apoptosis Markers
-
Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9][10]
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. yeasenbio.com [yeasenbio.com]
How to minimize off-target effects of Wu-5
Welcome to the technical support center for Wu-5, a valuable tool for researchers studying cellular signaling pathways. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design and interpret your experiments effectively, with a focus on minimizing potential off-target effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during experiments with this compound.
Q1: I'm observing unexpected cellular toxicity or a phenotype that doesn't align with USP10 inhibition. What could be the cause?
Possible Cause: The observed effects may be due to off-target inhibition of other cellular proteins, particularly at higher concentrations of this compound. While this compound is a known USP10 inhibitor, like many small molecules, it may interact with other proteins, leading to unintended biological consequences.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Rationale: Using the lowest effective concentration is the most straightforward way to minimize off-target effects.
-
Protocol: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit USP10 activity and observe your desired on-target phenotype (e.g., FLT3-ITD degradation). We recommend starting with a concentration range around the reported IC50 values (see Table 1).
-
-
Validate with a Structurally Different USP10 Inhibitor:
-
Rationale: If a different USP10 inhibitor produces the same phenotype, it strengthens the evidence that the effect is on-target.
-
Protocol: Treat your cells with a structurally distinct USP10 inhibitor (e.g., Spautin-1). If the phenotype is recapitulated, it is more likely to be a direct result of USP10 inhibition.
-
-
Perform a Rescue Experiment:
-
Rationale: Re-introducing the target protein can confirm that the observed phenotype is due to its inhibition.
-
Protocol: In a USP10-knockdown or knockout cell line, the effects of this compound should be diminished. Conversely, overexpressing a resistant mutant of USP10 (if available) should rescue the phenotype.
-
Q2: How can I confirm that this compound is engaging with its intended target, USP10, in my cellular model?
Possible Cause: Lack of a clear on-target effect could be due to poor cell permeability, compound instability, or experimental conditions.
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA):
-
Rationale: CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[1][2] Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protocol: A detailed protocol for performing a Cellular Thermal Shift Assay is provided in the "Experimental Protocols" section below.
-
-
Western Blot Analysis of Downstream Targets:
-
Rationale: Confirming the modulation of known downstream targets of the USP10 pathway provides evidence of target engagement.
-
Protocol: Treat cells with this compound and perform a western blot to assess the levels of known USP10 substrates like FLT3-ITD and the phosphorylation status of proteins in the AMPK pathway.[3][4] A decrease in FLT3-ITD levels would indicate on-target activity.
-
Q3: My results with this compound are inconsistent between experiments. What are the potential sources of variability?
Possible Cause: Inconsistent results can stem from issues with compound handling, reagent quality, or assay execution.
Troubleshooting Steps:
-
Proper Compound Handling:
-
Rationale: this compound, like many small molecules, can be sensitive to storage and handling conditions.
-
Protocol: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability (typically ≤ 0.1%).
-
-
Consistent Cell Culture Conditions:
-
Rationale: Cell passage number, density, and health can significantly impact experimental outcomes.
-
Protocol: Use cells within a consistent passage number range for all experiments. Ensure cells are healthy and seeded at a consistent density.
-
-
Assay Controls:
-
Rationale: Proper controls are essential for interpreting results and identifying sources of variability.
-
Protocol: Always include a vehicle control (e.g., DMSO) in your experiments. For cellular assays, a positive control (a compound known to induce the expected phenotype) and a negative control (an inactive compound) can be very helpful.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target/Cell Line | Assay Type | IC50 | Reference |
| USP10 | In vitro enzyme assay | 8.3 µM | [5] |
| MV4-11 (FLT3-ITD positive AML) | Cell Viability Assay | 3.794 µM | [5] |
| Molm13 (FLT3-ITD positive AML) | Cell Viability Assay | 5.056 µM | [5] |
| MV4-11R (FLT3 inhibitor-resistant) | Cell Viability Assay | 8.386 µM | [5] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in AML Cell Lines
This protocol is designed to determine the optimal concentration of this compound for inhibiting cell viability in FLT3-ITD-positive AML cells.
Materials:
-
FLT3-ITD-positive AML cell lines (e.g., MV4-11, Molm13)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader
Methodology:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle-only control (DMSO).
-
Cell Treatment: Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percent viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the binding of this compound to USP10 in intact cells.
Materials:
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Cells expressing the target protein (USP10)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
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Lysis buffer (e.g., RIPA buffer)
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Equipment for heating samples (e.g., PCR cycler)
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Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
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Primary antibody against USP10
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blotting: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for USP10.
-
Data Analysis: Quantify the band intensities for USP10 at each temperature for both the this compound treated and vehicle control samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound treated sample indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Wu-5 Based Cell Viability Assays: Technical Support Center
Welcome to the technical support center for Wu-5 based cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound cell viability assay?
The this compound assay is a fluorescence-based method for assessing cell viability. The core principle involves the reduction of the this compound reagent by metabolically active cells. In its native state, this compound is a non-fluorescent compound. However, viable cells with active metabolism can reduce this compound into a highly fluorescent product. This conversion is directly proportional to the number of viable cells, and the resulting fluorescence can be quantified to determine cell viability.[1][2]
Q2: What are the primary sources of high background fluorescence in my this compound assay?
High background fluorescence can stem from several sources, which can be broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from cellular components (like NADH and flavins), culture media (especially those containing phenol red or riboflavin), or the microplates themselves.[3]
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Compound Interference: The test compounds themselves may be fluorescent, leading to false-positive signals.[4][5]
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Procedural Issues: Problems such as insufficient washing, improper reagent concentrations, or contamination can contribute to high background.[3][6]
Q3: My results show high variability between replicate wells. What could be the cause?
High variability is often linked to inconsistencies in experimental setup. Common causes include:
-
Uneven Cell Seeding: A non-homogenous cell suspension or improper pipetting can lead to different numbers of cells in each well.[6][7]
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Edge Effects: Wells on the outer edges of the microplate are more susceptible to evaporation, which can alter media concentration and affect cell growth and viability.[8]
-
Cell Clumping: Some cell lines are prone to clumping, which can result in an unequal distribution of cells and variable results.[7]
Q4: I am not observing a significant change in cell viability after treatment with my test compound. What should I check?
If you are not seeing the expected effect, consider the following:
-
Compound Concentration and Incubation Time: The concentration range of your compound may be too low, or the incubation time may be too short to induce a cytotoxic effect.[9]
-
Cell Density: The number of cells seeded may be too high, potentially masking the cytotoxic effects of your compound.[10]
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Compound Stability: Ensure your compound is stable in the culture medium for the duration of the experiment.
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure the signal from your cells, leading to inaccurate results. Follow this guide to troubleshoot and mitigate this issue.
Step 1: Identify the Source
-
No-Cell Control: Prepare wells with culture medium and the this compound reagent but without cells. If you observe high fluorescence, the issue is likely with the medium or the reagent itself.
-
Vehicle Control: Prepare wells with cells and the vehicle used to dissolve your test compound (e.g., DMSO) to check for autofluorescence from the vehicle.
-
Unstained Cell Control: Examine your cells under a microscope before adding the this compound reagent to check for inherent cellular autofluorescence.
Step 2: Mitigation Strategies
-
Use Phenol Red-Free Medium: Phenol red is a known source of background fluorescence. Switch to a phenol red-free medium for the duration of the assay.
-
Optimize Reagent Concentration: Use the lowest possible concentration of the this compound reagent that still provides a robust signal.
-
Wash Steps: If your protocol allows, gently wash the cells with phosphate-buffered saline (PBS) before adding the this compound reagent to remove any interfering substances from the medium.
Issue 2: Low Signal or Poor Sensitivity
A weak signal can make it difficult to distinguish between viable and non-viable cells.
Step 1: Check Experimental Parameters
-
Cell Density: Ensure you are seeding an optimal number of cells. Too few cells will result in a signal that is below the detection limit of your instrument.[10]
-
Incubation Time: The incubation time with the this compound reagent may need to be optimized. A longer incubation period can increase the signal, but prolonged exposure can be toxic to cells.[11]
-
Instrument Settings: Verify that the excitation and emission wavelengths on your plate reader are correctly set for the fluorescent product of the this compound reagent.
Step 2: Workflow for Optimizing Cell Density
A critical step for a successful assay is to determine the optimal cell seeding density. This ensures that the cells are in a logarithmic growth phase and that the signal is within the linear range of the assay.
Caption: Workflow for optimizing cell seeding density.
Issue 3: Compound Interference
Types of Interference
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Autofluorescence: The compound itself is fluorescent at the same wavelengths used to measure the this compound product.[4][5]
-
Quenching: The compound absorbs the excitation or emission light, reducing the fluorescent signal.[4]
-
Direct Reduction of this compound: Some compounds, particularly those with antioxidant properties, can directly reduce the this compound reagent in the absence of viable cells.[12]
Troubleshooting Workflow for Compound Interference
Caption: Troubleshooting workflow for compound interference.
Quantitative Data Summary
Proper optimization of assay parameters is crucial for reliable results. The following tables provide starting points for optimization.
Table 1: Recommended Cell Seeding Densities for 96-Well Plates
| Cell Type | Seeding Density (cells/well) |
| Adherent (e.g., HeLa, A549) | 5,000 - 10,000 |
| Suspension (e.g., Jurkat) | 20,000 - 50,000 |
| Primary Cells | 10,000 - 100,000 |
Note: These are general recommendations. The optimal density should be determined experimentally for each cell line.[13][14][15]
Table 2: Typical Incubation Times and Reagent Concentrations
| Parameter | Recommended Range |
| This compound Reagent Incubation Time | 1 - 4 hours |
| This compound Final Concentration | 10 - 50 µM |
Note: Longer incubation times may be necessary for cells with lower metabolic activity, but should be balanced against potential reagent toxicity.[2][11]
Experimental Protocols
Standard this compound Cell Viability Assay Protocol
This protocol provides a general procedure for performing a this compound cell viability assay in a 96-well format.
Materials
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Cells in culture
-
Complete culture medium
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Test compounds and vehicle controls
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This compound reagent stock solution (e.g., 1 mM in PBS)
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Opaque-walled 96-well microplates
-
Fluorescence microplate reader
Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in a single-cell suspension.
-
Seed cells into a 96-well plate at the predetermined optimal density in a volume of 100 µL per well.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours (or desired time for attachment and recovery) at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds in culture medium.
-
Add the compound dilutions to the appropriate wells. Include vehicle controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
This compound Assay:
-
Prepare the this compound working solution by diluting the stock solution in culture medium to the desired final concentration.
-
Add 20 µL of the this compound working solution to each well, including the background control wells.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other measurements.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Signaling Pathway Overview
The this compound assay relies on the metabolic activity of viable cells, which is a complex process involving multiple signaling pathways that regulate cellular energy and redox state.
Caption: Simplified pathway of this compound reduction in viable cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. helix.dnares.in [helix.dnares.in]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Wu-5 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using Wu-5, particularly in resistant cell lines.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific experimental issues.
Issue 1: Reduced sensitivity or acquired resistance to this compound in FLT3-ITD-positive AML cell lines.
-
Potential Cause: Acquired resistance to this compound in FLT3-ITD-positive Acute Myeloid Leukemia (AML) cell lines, such as the MV4-11-R model, can emerge after prolonged exposure. While this compound targets USP10 to induce the degradation of the FLT3-ITD protein, resistance may develop through various mechanisms. These can include on-target mutations in FLT3 or the activation of bypass signaling pathways that promote cell survival independently of FLT3 signaling.[1]
-
Recommended Solution: A synergistic combination therapy with a FLT3 tyrosine kinase inhibitor (TKI) like crenolanib has been shown to overcome resistance and enhance cell death in resistant AML cells.[2][3] This approach dually targets both the stability of the FLT3-ITD protein (with this compound) and its kinase activity (with crenolanib).
-
Experimental Protocol:
-
Cell Culture: Culture FLT3-ITD-positive sensitive (e.g., MV4-11, Molm13) and resistant (e.g., MV4-11R) AML cell lines in appropriate media.
-
Drug Combination Treatment: Treat cells with a matrix of this compound and crenolanib concentrations to evaluate for synergistic effects. A fixed ratio or a checkerboard titration can be used.
-
Cell Viability Assay: After 24, 48, and 72 hours of treatment, assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Apoptosis Analysis: Quantify apoptosis using Annexin V/PI staining followed by flow cytometry.
-
Western Blotting: Analyze protein expression levels of key signaling molecules, including total and phosphorylated FLT3 and AMPKα, to confirm the mechanism of action.[2][3]
-
-
Issue 2: Inconsistent or lower-than-expected apoptosis induction with this compound treatment.
-
Potential Cause: The efficacy of this compound is dependent on the proteasomal degradation of FLT3-ITD.[4] If the proteasome is inhibited or its function is compromised, the apoptotic effect of this compound may be diminished. Additionally, suboptimal drug concentration or treatment duration can lead to reduced apoptosis.
-
Recommended Solution:
-
Confirm Proteasome Activity: Ensure that other treatments or experimental conditions are not interfering with proteasome function. A proteasome activity assay can be performed as a quality control step.
-
Dose-Response and Time-Course Optimization: Perform a detailed dose-response (e.g., 1-10 µM) and time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal concentration and duration of this compound treatment for inducing apoptosis in your specific cell line.[4]
-
Positive Control: Include a known proteasome inhibitor (e.g., MG132) as a control to confirm that FLT3-ITD degradation is proteasome-dependent.
-
Experimental Protocol: Western Blot for FLT3-ITD Degradation
-
Cell Treatment: Treat FLT3-ITD-positive AML cells with this compound (e.g., 5 µM) for 24 hours.[4] Include a vehicle control and a positive control for proteasome inhibition (e.g., MG132).
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against FLT3 and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize protein bands. A decrease in the FLT3-ITD band in this compound treated cells would indicate successful induction of degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel inhibitor of Ubiquitin-Specific Protease 10 (USP10).[2][3] By inhibiting USP10, this compound prevents the deubiquitination of the FLT3-ITD oncoprotein, leading to its proteasome-mediated degradation.[4][5] this compound also inhibits the AMPK signaling pathway.[2][3] The combined effect is the induction of apoptosis in FLT3-ITD-positive AML cells.[4][5]
Q2: In which cell lines is this compound effective?
A2: this compound has been shown to be effective in FLT3-ITD-positive AML cell lines, including both FLT3 inhibitor-sensitive (MV4-11, Molm13) and inhibitor-resistant (MV4-11R) lines.[5] It has minimal effect on the proliferation of FLT3-ITD-negative cells like U937 and HL60.[4]
Q3: What are the known IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for inhibiting USP10 in vitro is 8.3 µM.[5] The IC50 values for cell viability in different AML cell lines are summarized in the table below.[2][5]
Data Presentation
Table 1: IC50 Values of this compound in AML Cell Lines
| Cell Line | FLT3-ITD Status | Resistance Status | This compound IC50 (µM) |
| MV4-11 | Positive | Sensitive | 3.794 |
| Molm13 | Positive | Sensitive | 5.056 |
| MV4-11R | Positive | Resistant | 8.386 |
Data sourced from Miao Yu, et al. Acta Pharmacol Sin. 2021.[2][5]
Visualizations
Caption: Mechanism of action of this compound in FLT3-ITD-positive AML cells.
Caption: Workflow for assessing this compound and crenolanib synergy.
Caption: Simplified FLT3-ITD signaling pathway in AML.
References
- 1. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
Wu-5 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage and handling of Wu-5, a potent USP10 inhibitor. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a small molecule inhibitor of Ubiquitin-Specific Peptidase 10 (USP10). It has been shown to inhibit the FLT3 and AMPK signaling pathways. This inhibition leads to the degradation of FLT3-ITD (Internal Tandem Duplication), a common mutation in Acute Myeloid Leukemia (AML), and induces apoptosis in cancer cells.[1]
Q2: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Q3: How should I prepare and store this compound solutions?
This compound is soluble in DMSO. For stock solutions, it is recommended to dissolve this compound in anhydrous DMSO. These stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month. It is not recommended to store aqueous dilutions for extended periods.
Q4: What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes ester, nitro, and thiophene functional groups, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The ester linkages in this compound can be hydrolyzed under acidic or basic conditions, breaking the molecule into its constituent carboxylic acid and alcohol.[2][3][4][5]
-
Photodegradation: The nitroaromatic and thiophene components of this compound suggest a potential for degradation upon exposure to UV or visible light.[6][7][8][9]
-
Oxidation: The thiophene ring, while generally stable, can be susceptible to oxidation under certain conditions.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Prepare fresh stock solutions from solid compound. 2. Ensure stock solutions are stored at -80°C in small aliquots. 3. Minimize exposure of solutions to light and room temperature. 4. Perform a quality control check of the compound (e.g., by HPLC) to assess purity. |
| Precipitation of this compound in aqueous media. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain solubility, but does not exceed levels that affect your experimental system. 2. Prepare fresh dilutions from a DMSO stock solution immediately before use. 3. Consider using a surfactant or formulating agent if compatible with your assay. |
| Inconsistent experimental results. | 1. Variability in compound concentration due to improper dissolution or storage. 2. Degradation of the compound. | 1. Ensure complete dissolution of solid this compound in DMSO before preparing dilutions. Gentle warming or sonication may aid dissolution. 2. Follow strict aliquoting and storage protocols to minimize variability between experiments. 3. Protect the compound and its solutions from light at all stages of the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound, which is crucial for developing stability-indicating analytical methods.[11][12][13][14][15]
1. Preparation of this compound Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent mixture.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
- Thermal Degradation: Incubate the solid this compound at 105°C for 24 hours.
- Photodegradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
- At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.
- Neutralize the acid and base-stressed samples.
- Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate and quantify this compound and its degradation products.
Protocol 2: Determination of this compound Solubility
This protocol describes the shake-flask method to determine the thermodynamic solubility of this compound in aqueous buffers.[16][17][18][19][20]
1. Preparation:
- Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.4, 9.0).
2. Procedure:
- Add an excess amount of solid this compound to a known volume of each buffer in a sealed flask.
- Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
- After incubation, allow the solutions to stand to let undissolved particles settle.
- Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
3. Quantification:
- Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
- The measured concentration represents the solubility of this compound at that specific pH and temperature.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits USP10 and AMPK signaling pathways.
Caption: Workflow for forced degradation studies of this compound.
References
- 1. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. pharmtech.com [pharmtech.com]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. Forced Degradation Studies - STEMart [ste-mart.com]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 20. sciforum.net [sciforum.net]
Technical Support Center: Interpreting Unexpected Results in Wu-5 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Wu-5, a USP10 inhibitor that also impacts FLT3 and AMPK signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Ubiquitin-Specific Peptidase 10 (USP10). By inhibiting USP10, this compound prevents the deubiquitination of target proteins, leading to their degradation. A key target in the context of Acute Myeloid Leukemia (AML) is the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly in its mutated form (FLT3-ITD). This compound also inhibits the AMP-activated protein kinase (AMPK) pathway. This dual activity can induce apoptosis in cancer cells.
Q2: In which cell lines is this compound expected to be most effective?
This compound is particularly effective in AML cell lines that are positive for the FLT3-ITD mutation, such as MV4-11 and Molm-13. Its efficacy is generally lower in FLT3-ITD negative cell lines like U937 and HL-60.
Q3: What are the common off-target effects observed with USP10 inhibitors like this compound?
While this compound is designed to target USP10, like many kinase inhibitors, it may have off-target effects. USP10 has multiple substrates, and its inhibition can lead to a range of cellular effects that are context-dependent. For instance, USP10's role can be oncogenic or tumor-suppressive depending on the cancer type[1][2]. It is also important to note that some compounds initially identified as inhibitors of other proteins, such as P22077 and HBX19818 for USP7, were later found to also inhibit USP10[3]. Therefore, unexpected phenotypes could arise from the inhibition of other USPs or unforeseen targets.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results (MTT or CCK-8 Assays)
Question: My cell viability assays with this compound are showing high variability between experiments. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. Use a master mix for reagents where possible. | Reduced well-to-well and plate-to-plate variability. |
| Cell Seeding Density | Optimize cell seeding density. Too few cells may lead to insignificant changes, while too many can result in overcrowding and nutrient depletion, affecting viability independently of the drug. | A clear dose-response curve with a reproducible IC50 value. |
| Compound Solubility | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. | Consistent drug concentration across all treated wells. |
| Incubation Time | Standardize the incubation time with this compound. Cell viability can change significantly with longer or shorter exposure times. | More consistent and comparable results between experiments. |
| Assay Interference | The MTT assay can be affected by the metabolic state of the cells, which can be altered by AMPK inhibitors. Consider using an alternative viability assay, such as Trypan Blue exclusion or a luminescence-based ATP assay (e.g., CellTiter-Glo®), to confirm results. | Cross-validation of cell viability data with a different method, leading to more robust conclusions. |
Issue 2: Unexpectedly Low or No Apoptosis Detected (Annexin V/PI Staining)
Question: I'm not observing the expected increase in apoptosis after treating FLT3-ITD positive cells with this compound. Why might this be?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing apoptosis in your specific cell line. The effective concentration can vary between cell lines. | Identification of a this compound concentration that induces a measurable apoptotic effect. |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than you are measuring. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal time for detection. | Determination of the time point at which the apoptotic cell population is maximal. |
| Cell Handling Issues | During cell harvesting and staining, be gentle to avoid mechanical damage to the cells, which can lead to false positive necrotic cells (PI positive). Keep cells on ice when not in the incubator. | A clear distinction between viable, early apoptotic, late apoptotic, and necrotic cell populations. |
| Compensation Settings on Flow Cytometer | Improper compensation between the Annexin V (e.g., FITC) and PI channels can lead to inaccurate quantification. Always use single-stained controls to set up the compensation correctly. | Accurate gating and quantification of apoptotic and necrotic cell populations. |
Issue 3: Inconsistent Western Blot Results for p-AMPK or FLT3
Question: I'm having trouble detecting a consistent decrease in FLT3 or change in phosphorylated AMPK levels after this compound treatment. What can I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Protein Degradation | Work quickly and keep samples on ice. Use fresh lysis buffer containing protease and phosphatase inhibitors. | Preservation of protein integrity and phosphorylation status, leading to more reliable results. |
| Suboptimal Antibody Concentration | Titrate your primary antibodies to find the optimal concentration that gives a strong signal with low background. | Clear and specific bands for your proteins of interest. |
| Inefficient Protein Transfer | Ensure proper transfer conditions (time, voltage) for your specific proteins. For large proteins like FLT3, a longer transfer time or the use of a wet transfer system may be necessary. | Efficient transfer of proteins to the membrane, resulting in stronger signals. |
| Blocking Agent Interference | For phosphorylated proteins, avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background. Use Bovine Serum Albumin (BSA) instead[4]. | Reduced background and clearer detection of phosphorylated protein bands. |
| Incorrect Loading Control | Ensure your loading control is not affected by the experimental treatment. It's good practice to show both the phosphorylated and total protein levels to demonstrate a specific effect on phosphorylation[5]. | Reliable normalization of your target protein levels. |
Quantitative Data Summary
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various AML cell lines.
| Cell Line | FLT3 Status | IC50 (µM) after 24h | Reference |
| MV4-11 | ITD-positive | ~3.8 | (Yu et al., 2020) |
| Molm13 | ITD-positive | ~5.1 | (Yu et al., 2020) |
| MV4-11-R (Resistant) | ITD-positive | ~8.4 | (Yu et al., 2020) |
| U937 | ITD-negative | >10 | (Yu et al., 2020) |
| HL-60 | ITD-negative | >10 | (Yu et al., 2020) |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[6][7][8][9].
Apoptosis (Annexin V/PI) Assay
This protocol outlines the detection of apoptosis by flow cytometry.
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Cell Treatment: Treat cells with the desired concentration of this compound for the determined optimal time. Include untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes[10][11].
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Flow Cytometry: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive[12][13].
Western Blotting for FLT3 and p-AMPK
This protocol details the detection of changes in protein levels and phosphorylation status.
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Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors[4].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature[4].
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against FLT3, phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits USP10, leading to FLT3-ITD degradation and downstream signaling inhibition.
Caption: this compound inhibits the activated form of AMPK (p-AMPK), impacting downstream metabolic processes.
Caption: A typical experimental workflow for evaluating the effects of this compound on AML cells.
References
- 1. Frontiers | Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Ubiquitin-specific peptidase 10, a deubiquitinating enzyme: Assessing its role in tumor prognosis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. kumc.edu [kumc.edu]
Technical Support Center: Wu-5 Western Blot Analysis
Welcome to the troubleshooting guide for Wu-5 Western Blot analysis. This resource provides answers to frequently asked questions and solutions to common problems encountered during this critical immunoassay. While "this compound" may refer to a specific internal protocol, the principles and troubleshooting strategies outlined here are broadly applicable to standard Western blotting techniques.
Section 1: No Signal or Weak Signal
One of the most common issues in Western blotting is the failure to detect the protein of interest. This section addresses potential causes and solutions for weak or absent signals.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any bands on my Western blot, including the ladder?
A1: This often points to a fundamental issue with the protein transfer from the gel to the membrane or a problem with the detection step. Check that the transfer "sandwich" was assembled correctly, ensuring good contact between the gel and the membrane.[1] It's also crucial to verify that the transfer apparatus was functioning correctly. For PVDF membranes, pre-wetting with methanol is a critical activation step that should not be skipped.[1]
Q2: My ladder is visible, but I don't see a band for my target protein. What should I do?
A2: This suggests the transfer was likely successful, and the issue may lie with the antigen or the antibodies. The target protein may not be expressed in the cell or tissue type you are using, or its expression level may be too low to detect.[2] It is recommended to run a positive control to confirm that the protein can be detected under your experimental conditions.[3] Additionally, ensure your primary antibody is compatible with the species of your sample.[1]
Q3: Can my primary or secondary antibody concentration be the cause of a weak signal?
A3: Yes, suboptimal antibody concentrations are a frequent cause of weak signals.[4] If the concentration is too low, there may not be enough antibody to generate a detectable signal. It is advisable to perform an antibody titration to determine the optimal concentration for your specific experiment.[4][5] Also, ensure that the primary and secondary antibodies are compatible (e.g., using an anti-mouse secondary antibody for a mouse primary antibody).[6]
Data Presentation: Antibody Dilution Optimization
Optimizing antibody concentration is critical for a successful Western blot. The following table provides a general starting point for antibody dilutions.
| Antibody Type | Recommended Starting Dilution Range |
| Primary Antibody | 1:500 - 1:2,000 |
| Secondary Antibody | 1:1,000 - 1:10,000 |
Note: The optimal dilution for a specific antibody must be determined empirically.
Experimental Protocol: Antibody Incubation
-
Following the blocking step, decant the blocking buffer from the incubation tray containing the membrane.
-
Dilute the primary antibody in a fresh blocking buffer to the desired concentration.
-
Incubate the membrane in the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7][8]
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After incubation, wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.[3][9]
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Dilute the enzyme-conjugated secondary antibody in a fresh blocking buffer.
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.[7][8]
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Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound secondary antibody.[3][9]
-
Proceed with the detection step.
Visualization: Western Blot Workflow
Caption: A simplified workflow of the major steps in a Western blot experiment.
Section 2: High Background
A high background can obscure the specific signal of the target protein, making data interpretation difficult. This section covers the common causes of high background and how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a uniformly high background on my blot?
A1: Insufficient blocking is a primary cause of high background. The blocking step is crucial to prevent the non-specific binding of antibodies to the membrane.[10] If the blocking is incomplete, the primary and/or secondary antibodies can bind all over the membrane, leading to a high background signal.[10][11]
Q2: Can the concentration of my antibodies contribute to high background?
A2: Yes, excessively high concentrations of either the primary or secondary antibody can lead to increased non-specific binding and a dark background.[12][13][14] It is important to optimize the antibody concentrations through titration.[15]
Q3: How do washing steps affect the background of my Western blot?
A3: Inadequate washing is another common reason for high background.[13][15] The washing steps are designed to remove unbound and non-specifically bound antibodies.[9][10] If the washes are too short or not frequent enough, excess antibodies will remain on the membrane and contribute to background noise.[3][10]
Data Presentation: Comparison of Common Blocking Buffers
The choice of blocking buffer can significantly impact the background of a Western blot.
| Blocking Buffer | Concentration | Advantages | Disadvantages |
| Non-fat Dry Milk | 3-5% in TBST | Inexpensive and effective for reducing background. | Contains phosphoproteins that can interfere with the detection of phosphorylated target proteins.[10][16] |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Preferred for detecting phosphoproteins as it is free of them.[10] | Can be a weaker blocker than milk, potentially leading to higher background in some cases.[16] |
| Commercial Blocking Buffers | Varies | Often provide superior performance and consistency.[17] Some are protein-free, avoiding cross-reactivity issues.[17] | More expensive than homemade buffers. |
Experimental Protocol: Membrane Washing
-
After the primary or secondary antibody incubation, remove the membrane from the antibody solution.
-
Place the membrane in a clean container with a sufficient volume of wash buffer (e.g., TBST) to fully submerge it.[9]
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Agitate the membrane on a rocker or shaker for 5-10 minutes at room temperature.[9]
-
Discard the wash buffer.
-
Repeat the washing step at least two more times for a total of three washes.[3][18] For persistent background issues, increasing the number and duration of washes can be beneficial.[10][19]
Visualization: Troubleshooting High Background
References
- 1. arp1.com [arp1.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 8. addgene.org [addgene.org]
- 9. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 10. clyte.tech [clyte.tech]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. arp1.com [arp1.com]
- 14. biossusa.com [biossusa.com]
- 15. cbt20.wordpress.com [cbt20.wordpress.com]
- 16. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 17. youtube.com [youtube.com]
- 18. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 19. arp1.com [arp1.com]
Validation & Comparative
A Comparative Guide to USP10 Inhibitors: Evaluating the Efficacy of Wu-5 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-specific peptidase 10 (USP10) has emerged as a compelling target in cancer therapy, particularly in the context of acute myeloid leukemia (AML) harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. USP10 stabilizes the oncogenic FLT3-ITD protein, and its inhibition leads to the degradation of this key driver of leukemogenesis. This guide provides a comparative analysis of the novel USP10 inhibitor, Wu-5, alongside other widely studied USP10 inhibitors: Spautin-1, P22077, and HBX19818.
Efficacy Comparison of USP10 Inhibitors
The following table summarizes the reported in vitro efficacy of this compound and other selected USP10 inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target(s) | In Vitro USP10 IC50 | Cell Line Efficacy (FLT3-ITD+ AML) | Key Findings & References |
| This compound | USP10 | 8.3 µM | MV4-11 (IC50: 3.794 µM), Molm13 (IC50: 5.056 µM), MV4-11R (IC50: 8.386 µM) | A novel USP10 inhibitor that induces degradation of FLT3-mutated protein. It overcomes FLT3 inhibitor resistance and acts synergistically with crenolanib.[1] |
| Spautin-1 | USP10, USP13 | ~0.6-0.7 µM | Not specifically reported for FLT3-ITD+ AML in direct comparison. | A potent autophagy inhibitor that promotes the degradation of Vps34 PI3 kinase complexes by inhibiting USP10 and USP13.[2] |
| P22077 | USP7, USP10, USP47 | USP10 IC50: 6 µM | Induces degradation of mutant FLT3. | Initially identified as a USP7 inhibitor, it also shows activity against USP10 and has demonstrated anti-leukemic effects.[3][4] |
| HBX19818 | USP7, USP10 | USP10 IC50: 14 µM | Induces degradation of mutant FLT3. | Another compound initially identified as a USP7 inhibitor with subsequent characterization of its USP10 inhibitory activity.[3] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes based on available literature.
A recent study has also identified a non-covalent USP10 inhibitor, GL-320, which is reported to have significantly greater in vitro potency against FLT3-ITD AML cells compared to both P22077 and this compound, highlighting the ongoing development of more potent and selective USP10 inhibitors.[4]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the underlying signaling pathway and the experimental workflows used to assess their efficacy.
The diagram above illustrates how FLT3-ITD, a receptor tyrosine kinase, activates downstream pro-survival pathways like AKT and ERK. USP10 removes ubiquitin tags from FLT3-ITD, preventing its degradation by the proteasome and thereby promoting its oncogenic signaling. USP10 inhibitors like this compound block this deubiquitination process, leading to the degradation of FLT3-ITD and subsequent inhibition of cancer cell proliferation and survival.
The workflow diagram outlines the key experimental steps to evaluate the efficacy of USP10 inhibitors. It begins with an in vitro biochemical assay to determine the direct inhibitory effect on USP10 enzyme activity, followed by cell-based assays using FLT3-ITD positive AML cell lines to assess the inhibitor's impact on cell viability, apoptosis, and the degradation of the target protein, FLT3-ITD.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro USP10 Deubiquitinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of USP10 using a fluorogenic substrate.
Materials:
-
Purified recombinant human USP10 protein
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
Test inhibitors (dissolved in DMSO)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted test inhibitor or DMSO (vehicle control) to the respective wells.
-
Add purified USP10 enzyme to each well (final concentration typically in the nanomolar range) and mix gently.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Ub-AMC substrate to each well (final concentration typically 0.1-1 µM).
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MV4-11, Molm13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors (dissolved in DMSO)
-
96-well clear plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed the AML cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Add 100 µL of the diluted inhibitor or vehicle control to the corresponding wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions. Typically, add a volume of reagent equal to the volume of cell culture medium in the well, mix, and read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentrations to determine the IC50 value.
Western Blot Analysis for FLT3 Degradation
This technique is used to visualize and quantify the reduction in FLT3 protein levels following inhibitor treatment.
Materials:
-
FLT3-ITD positive AML cell lines
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FLT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate AML cells and treat with various concentrations of the inhibitor for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FLT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities. Normalize the FLT3 band intensity to the loading control (β-actin) to determine the relative reduction in FLT3 protein levels.
References
- 1. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beclin1 Controls the Levels of p53 by Regulating the Deubiquitination Activity of USP10 and USP13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Wu-5 Versus Crenolanib in FLT3-ITD Positive Acute Myeloid Leukemia Cells
For researchers and drug development professionals, the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations is continually evolving. This guide provides an objective, data-driven comparison of two notable compounds, Wu-5 and crenolanib, summarizing their performance and mechanisms of action in FLT3-ITD positive AML cells.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for normal and malignant hematopoiesis.[1] Activating mutations in FLT3 are found in approximately 30% of AML cases, with the internal tandem duplication (ITD) in the juxtamembrane domain being the most common type, occurring in 15-35% of AML patients.[1] This mutation leads to constitutive activation of the FLT3 receptor, driving downstream signaling pathways like PI3K/AKT and MAPK/ERK, which promote leukemia cell proliferation and inhibit apoptosis.[1] Consequently, FLT3-ITD is a significant therapeutic target in AML.
Crenolanib is a potent, second-generation type I tyrosine kinase inhibitor (TKI) that targets the active conformation of the FLT3 kinase, demonstrating efficacy against both FLT3-ITD and resistance-conferring tyrosine kinase domain (TKD) mutations.[2] this compound, on the other hand, is a novel compound identified as a USP10 inhibitor that induces the proteasome-mediated degradation of the FLT3-ITD protein.[1] This guide will delve into the comparative efficacy of these two agents, presenting key experimental data and methodologies.
Performance Data: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and crenolanib in FLT3-ITD positive AML cell lines.
| Compound | Cell Line | IC50 | Citation |
| This compound | MV4-11 | 3.794 µM | [1] |
| Molm13 | 5.056 µM | [1] | |
| MV4-11-R (crenolanib-resistant) | 8.386 µM | [1] | |
| Crenolanib | MV4-11 | 1.3 nM | [2] |
| Molm13 | 4.9 nM | [2] |
Table 1: Comparative IC50 Values of this compound and Crenolanib in FLT3-ITD Positive AML Cell Lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of each compound in inhibiting cell viability. Note the significant difference in the magnitude of the IC50 values, with crenolanib exhibiting nanomolar potency while this compound shows micromolar activity.
A key finding is the synergistic effect observed when this compound and crenolanib are used in combination. This combined treatment resulted in enhanced cell death in FLT3-ITD-positive cells.[1] This suggests that the dual mechanism of directly inhibiting FLT3 kinase activity with crenolanib and inducing FLT3 protein degradation with this compound could be a promising strategy to overcome resistance.[1]
Mechanism of Action: Distinct Approaches to Targeting FLT3-ITD
This compound and crenolanib employ fundamentally different strategies to counteract the oncogenic effects of FLT3-ITD.
Crenolanib acts as a direct inhibitor of the FLT3 tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and activation of FLT3, thereby blocking downstream signaling pathways that are essential for the proliferation and survival of leukemia cells.
This compound functions by inducing the degradation of the FLT3-ITD protein.[1] It achieves this by inhibiting USP10, a deubiquitinase responsible for removing ubiquitin tags from FLT3-ITD.[1] Inhibition of USP10 leads to an accumulation of polyubiquitinated FLT3-ITD, marking it for degradation by the proteasome.[1] This reduction in the total amount of FLT3-ITD protein effectively shuts down its downstream signaling. Additionally, this compound has been shown to inhibit the AMPKα pathway, contributing to its anti-leukemic effects.[1]
Caption: FLT3-ITD signaling and points of inhibition by this compound and crenolanib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
Cell Viability Assay
The viability of FLT3-ITD positive AML cell lines (MV4-11, Molm13, and MV4-11-R) was assessed using Cell Counting Kit-8 (CCK-8) or MTT assays.
-
Cell Seeding: Cells were seeded in 96-well or 12-well plates at a density of 1x10^6 cells/well.[1]
-
Treatment: Cells were treated with various concentrations of this compound or crenolanib for 24, 48, or 72 hours.[1] A DMSO-treated group served as the vehicle control.
-
CCK-8 Assay: 10 µL of CCK-8 reagent was added to each well, and the plates were incubated for 2-4 hours. The absorbance was measured at 450 nm using a microplate reader.[1]
-
MTT Assay: MTT reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using GraphPad Prism software.
Caption: A generalized workflow for in vitro comparison of novel compounds.
Apoptosis Assay
The induction of apoptosis by this compound was determined by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: MV4-11, Molm13, and MV4-11-R cells were treated with different concentrations of this compound for 24 or 48 hours.[1]
-
Staining: After treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
Western Blot for Apoptosis Markers: To confirm apoptosis, the expression of apoptosis-related proteins such as cleaved caspase-3 and PARP was examined by Western blotting.
Western Blot Analysis for FLT3 Signaling and Degradation
Western blotting was employed to investigate the effects of this compound on FLT3 protein levels and downstream signaling pathways.
-
Cell Lysis: After treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies against FLT3, phospho-FLT3, AKT, phospho-AKT, ERK, phospho-ERK, and β-actin (as a loading control).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Proteasome Inhibition Assay: To confirm proteasome-mediated degradation, cells were co-treated with this compound and the proteasome inhibitor MG132. The levels of FLT3 protein were then assessed by Western blot.[1]
Conclusion
This compound and crenolanib represent two distinct and compelling strategies for targeting FLT3-ITD in AML. Crenolanib is a highly potent, direct kinase inhibitor, while this compound introduces a novel mechanism of inducing FLT3-ITD protein degradation. The micromolar potency of this compound contrasts with the nanomolar efficacy of crenolanib in vitro. However, the ability of this compound to act on crenolanib-resistant cells and its synergistic effect when combined with crenolanib highlight its potential as a valuable therapeutic agent, particularly in overcoming drug resistance.[1] Further investigation into the in vivo efficacy and safety of this compound, both as a single agent and in combination, is warranted to fully elucidate its clinical potential for FLT3-ITD positive AML.
References
Validating the Specificity of Wu-5 for USP10: A Comparative Guide
For researchers investigating the role of Ubiquitin-Specific Peptidase 10 (USP10) in various cellular processes, the specificity of chemical probes is of paramount importance. This guide provides a comparative analysis of Wu-5, a reported USP10 inhibitor, alongside other commonly used compounds, to aid in the selection of the most appropriate tool for research and drug development.
Performance Comparison of USP10 Inhibitors
The following table summarizes the reported inhibitory activities of this compound and other compounds against USP10 and other deubiquitinases (DUBs). This data is crucial for assessing the specificity of each inhibitor.
| Compound | Target DUB | IC50 / EC50 (µM) | Off-Targets / Notes |
| This compound | USP10 | 8.3 [1] | No inhibition of USP5 observed at 50 µM[1]. |
| Spautin-1 | USP10 | ~0.6-0.7[2][3] | Also inhibits USP13 with similar potency[2][3][4]. |
| HBX 19818 | USP7 | 28.1[5] | Primarily a USP7 inhibitor. Shows no effect on USP5, USP8, and USP10 at concentrations up to 200 µM in some studies[5], while other reports suggest it may inhibit USP10 at higher concentrations[6][7]. |
| P22077 | USP7 | 8.6 | Primarily a USP7 inhibitor, also inhibits the closely related USP47[8]. Some studies suggest it may also inhibit USP10[6][7]. |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound or any other inhibitor for USP10, a combination of in vitro and cellular assays is recommended.
In Vitro Deubiquitinase Activity Assay
This assay directly measures the enzymatic activity of purified USP10 in the presence of an inhibitor.
Materials:
-
Purified recombinant human USP10 protein
-
Fluorogenic ubiquitin substrate (e.g., Ub-AMC)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, and 0.1% BSA
-
Test compounds (this compound and others) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Add purified USP10 enzyme to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic ubiquitin substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 440 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.
-
Calculate the initial reaction rates (RFU/min) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.
Materials:
-
Cells expressing endogenous or overexpressed USP10
-
Cell culture medium and supplements
-
Test compounds (this compound and others) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-USP10 antibody
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-USP10 antibody.
-
Quantify the band intensities and plot the percentage of soluble USP10 against the temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental design and the biological context of USP10, the following diagrams are provided.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tribioscience.com [tribioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ubiquitin-specific peptidase 10, a deubiquitinating enzyme: Assessing its role in tumor prognosis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ubiquitin-specific peptidase 10, a deubiquitinating enzyme: Assessing its role in tumor prognosis and immune response [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of Wu-5
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential therapeutic applications. This guide provides a comparative analysis of the novel compound Wu-5, focusing on its known inhibitory activities and placing them in the context of other well-characterized kinase inhibitors.
While a comprehensive kinome-wide cross-reactivity profile for this compound is not publicly available, current research identifies it as an inhibitor of Ubiquitin-Specific Protease 10 (USP10) which subsequently impacts the FLT3 and AMPK signaling pathways.[1] This guide will delve into the specifics of this compound's known targets and compare its activity with established inhibitors of these pathways, offering a framework for evaluating its potential selectivity and off-target effects.
Quantitative Inhibitor Comparison
To provide a clear comparison, the following tables summarize the inhibitory activities (IC50) of this compound and other relevant compounds against their primary targets. IC50 is a standard measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[2][3][4]
Table 1: Known Inhibitory Activity of this compound
| Target | This compound IC50 (µM) | Cell Line/Assay Conditions |
| USP10 | 8.3 | in vitro gel-based assay |
| FLT3-ITD positive AML cells (MV4-11) | 3.794 | Cell viability assay |
| FLT3-ITD positive AML cells (Molm13) | 5.056 | Cell viability assay |
| FLT3-ITD resistant AML cells (MV4-11R) | 8.386 | Cell viability assay |
Data sourced from Miao Yu, et al. Acta Pharmacol Sin. 2021.[5]
Table 2: Comparative Inhibitor Cross-Reactivity Profile
This table provides a broader look at the selectivity of comparator compounds. The data is compiled from various sources and assays, and direct comparison of absolute values should be made with caution.
| Inhibitor | Primary Target(s) | IC50/Kd/Ki (nM) | Known Off-Targets (selected) |
| Crenolanib | FLT3, PDGFRα/β | 0.74 (FLT3, Kd), 2.1 (PDGFRα, Kd), 3.2 (PDGFRβ, Kd) | KIT (78 nM, Kd), limited number of other kinases at clinically relevant concentrations.[6][7][8] |
| Compound C (Dorsomorphin) | AMPK | 109 (Ki) | ALK2, ALK3, ALK6.[9][10][11] No significant inhibition of ZAPK, SYK, PKCθ, PKA, and JAK3.[9][11] |
| Spautin-1 | USP10, USP13 | ~600-700 (IC50) | NEK4 (~1000 nM).[12][13] |
| 9-ING-41 | GSK-3β | Not specified | Shown to be selective against a panel of 320 other kinases.[14] |
Note: The type of measurement (IC50, Kd, Ki) and assay conditions can vary between studies, impacting the absolute values.
Experimental Workflow and Methodologies
Understanding the experimental context of the presented data is crucial for its interpretation. Below is a generalized workflow for assessing kinase inhibitor selectivity, followed by detailed experimental protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Crenolanib is a selective type I pan-FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crenolanib is a type I tyrosine kinase inhibitor that inhibits mutant KIT D816 isoforms prevalent in systemic mastocytosis and core binding factor leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. 9-ING-41, a small molecule Glycogen Synthase Kinase-3 inhibitor, is active in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wu-5 and Other FLT3 Inhibitors for Acute Myeloid Leukemia Research
For Immediate Publication
[CITY, STATE] – [Date] – In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), particularly for patients harboring FMS-like tyrosine kinase 3 (FLT3) mutations, a novel agent, Wu-5, has emerged with a distinct mechanism of action. This guide provides a comprehensive comparative analysis of this compound against established FLT3 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data to inform future research and development.
Introduction to this compound: A Novel Approach to FLT3 Inhibition
This compound is a novel small molecule that functions as a USP10 inhibitor.[1] Unlike traditional FLT3 inhibitors that directly target the kinase activity, this compound induces the proteasome-mediated degradation of the FLT3-ITD mutant protein.[2][3] This unique mechanism of action presents a promising strategy to overcome resistance to conventional FLT3 tyrosine kinase inhibitors (TKIs). In addition to its effect on FLT3, this compound also inhibits the AMPKα pathway, contributing to its anti-leukemic effects.[2][3]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other prominent FLT3 inhibitors against various AML cell lines and FLT3 mutations. Lower IC50 values indicate greater potency.
Table 1: In Vitro Potency (IC50) of this compound against FLT3-ITD+ AML Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | MV4-11 (FLT3-ITD) | 3.794 | [2] |
| This compound | Molm13 (FLT3-ITD) | 5.056 | [2] |
| This compound | MV4-11R (Resistant) | 8.386 | [2] |
Table 2: Comparative In Vitro Potency (IC50) of Various FLT3 Inhibitors
| Inhibitor | Target/Cell Line | IC50 (nM) | Citation(s) |
| Crenolanib | Molm14 (FLT3-ITD) | 7 | [4][5] |
| MV4-11 (FLT3-ITD) | 8 | [4][5] | |
| FLT3-ITD (in plasma) | 34 | [4] | |
| FLT3/D835Y | 8.8 | [4][5] | |
| Gilteritinib | FLT3 | 0.29 | [6][7] |
| AXL | 0.73 | [6] | |
| MV4-11 (FLT3-ITD) | 0.7 - 1.8 | [8] | |
| MOLM-13 (FLT3-ITD) | 0.7 - 1.8 | [8] | |
| Quizartinib | MV4-11 (FLT3-ITD) | 0.40 - 0.56 | [9] |
| MOLM-13 (FLT3-ITD) | 0.89 | [9] | |
| MOLM-14 (FLT3-ITD) | 0.73 | [9] | |
| Midostaurin | Ba/F3 (FLT3-ITD) | < 10 | [10] |
| Ba/F3 (FLT3-D835Y) | < 10 | [10] | |
| SYK (in vitro) | 20.8 | [11] | |
| Sorafenib | FLT3-ITD | Varies | [12] |
Mechanism of Action and Signaling Pathways
FLT3 is a receptor tyrosine kinase that, when mutated (e.g., FLT3-ITD), becomes constitutively active, driving downstream signaling pathways that promote leukemia cell proliferation and survival. These key pathways include the PI3K/AKT, RAS/MEK/ERK, and JAK/STAT pathways.[13][14][15] Traditional FLT3 inhibitors act by competing with ATP to block the kinase activity of the receptor. This compound, however, targets USP10, a deubiquitinase responsible for stabilizing the FLT3-ITD protein.[2][16] By inhibiting USP10, this compound promotes the ubiquitination and subsequent degradation of FLT3-ITD, effectively removing the oncogenic driver from the cell.[2]
Synergistic Potential of this compound
A significant finding is the synergistic effect observed when this compound is combined with the FLT3 TKI, crenolanib.[2][3] This combination leads to enhanced cell death in FLT3-ITD-positive cells. The proposed mechanism involves the dual targeting of both FLT3 protein levels (via this compound-mediated degradation) and FLT3 kinase activity (via crenolanib), alongside the inhibition of the AMPKα pathway by this compound.[2] This suggests a promising therapeutic strategy to overcome resistance and improve efficacy.
Experimental Protocols
The data presented in this guide are based on standard preclinical assays for evaluating anti-cancer agents. Below are overviews of the key experimental methodologies.
In Vitro Kinase Assays
-
Principle: To determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
-
Methodology (e.g., ADP-Glo™ Kinase Assay):
-
Recombinant FLT3 kinase is incubated with a specific substrate and ATP.
-
The inhibitor of interest (e.g., this compound, crenolanib) is added at various concentrations.
-
The reaction measures the amount of ADP produced, which is proportional to kinase activity.
-
A luminescent signal is generated, and the IC50 value is calculated based on the dose-response curve.[17][18]
-
Cellular Proliferation and Viability Assays
-
Principle: To assess the effect of an inhibitor on the growth and survival of cancer cell lines.
-
Methodology (e.g., MTT or CCK-8 Assay):
-
AML cells (e.g., MV4-11, Molm13) are seeded in multi-well plates.
-
Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 24, 48, 72 hours).
-
A reagent (MTT or WST-8) is added, which is converted into a colored formazan product by metabolically active cells.
-
The absorbance is measured, and cell viability is calculated relative to untreated controls to determine the IC50.[5]
-
In Vivo Xenograft Models
-
Principle: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously or intravenously injected with human AML cells (e.g., MV4-11).
-
Once tumors are established or leukemia is engrafted, mice are treated with the inhibitor or a vehicle control.
-
Tumor volume, animal survival, and leukemic burden in various organs (e.g., bone marrow, spleen) are monitored over time.[19][20]
-
Conclusion
This compound represents a novel and promising agent in the armamentarium against FLT3-ITD positive AML. Its unique mechanism of targeting USP10 to induce FLT3 degradation offers a potential solution to the challenge of TKI resistance. The synergistic activity of this compound with established FLT3 inhibitors like crenolanib highlights a compelling avenue for future combination therapies. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this new class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Crenolanib - Wikipedia [en.wikipedia.org]
- 6. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of USP10 induces degradation of oncogenic FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FLT3 Kinase Enzyme System Application Note [promega.com]
- 18. promega.com [promega.com]
- 19. ashpublications.org [ashpublications.org]
- 20. ashpublications.org [ashpublications.org]
Independent Validation of Wu-5's Anti-Cancer Effects: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel USP10 inhibitor, Wu-5, with established anti-cancer agents for the treatment of FMS-like tyrosine kinase 3 (FLT3)-internal tandem duplication (ITD) positive Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering a summary of experimental data, detailed methodologies, and an overview of the relevant signaling pathways.
Executive Summary
This compound is a novel inhibitor of Ubiquitin-Specific Peptidase 10 (USP10) that has demonstrated anti-cancer activity in preclinical studies.[1][2] It has been shown to selectively induce apoptosis in FLT3-ITD-positive AML cells by promoting the degradation of the FLT3-ITD oncoprotein and inhibiting the AMPKα pathway.[1][2][3][4][5] This guide compares the in vitro efficacy of this compound with that of approved FLT3 inhibitors, providing available data for a side-by-side evaluation. It is important to note that the detailed experimental data on this compound currently originates primarily from a single research group, and broader independent validation is not yet extensively available in the peer-reviewed literature.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) for cell viability and reported apoptosis rates for this compound and alternative FLT3 inhibitors in FLT3-ITD-positive AML cell lines.
Table 1: Comparative IC50 Values for Cell Viability in FLT3-ITD-Positive AML Cell Lines
| Compound | MV4-11 (μM) | Molm13 (μM) | MV4-11R (Resistant) (μM) | Source |
| This compound | 3.794 | 5.056 | 8.386 | [1][2] |
| Crenolanib | 0.0013 | 0.0049 | - | [6] |
| Gilteritinib | 0.00092 | 0.0029 | - | [7] |
| Midostaurin | ~0.2 (MOLM-13) | - | - | [8] |
| Quizartinib | 0.0004 | 0.00089 | - | [9] |
Table 2: Comparative Apoptosis Induction in FLT3-ITD-Positive AML Cell Lines
| Compound | Cell Line | Concentration | Apoptosis Rate | Source |
| This compound | MV4-11, Molm13 | 1-10 μM | Dose-dependent increase | [1][2] |
| Crenolanib | Molm14 | 50 nM (48h) | Significant increase vs control | [5] |
| Gilteritinib | MV4-11 | 30 nM (48h) | Significant increase vs control | [10] |
| Gilteritinib | Molm13 | 30 nM (48h) | 32.0% | [10] |
| Midostaurin | MV4-11 | - | Induces apoptosis | [8] |
| Quizartinib | - | - | Induces apoptosis | [11][12] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the general steps for assessing cell viability using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed AML cells (e.g., MV4-11, Molm13) in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the test compound (e.g., this compound, FLT3 inhibitors) or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Culture AML cells with the test compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism involving the degradation of FLT3-ITD and the inhibition of the AMPKα signaling pathway.
Caption: this compound inhibits USP10, leading to proteasomal degradation of FLT3-ITD and inhibition of AMPKα, ultimately inducing apoptosis.
FLT3-ITD Downstream Signaling Pathway
The constitutive activation of the FLT3-ITD receptor tyrosine kinase triggers multiple downstream signaling cascades that promote leukemic cell proliferation and survival.
Caption: FLT3-ITD activates PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT5 pathways, promoting cancer cell growth.
AMPK Signaling Pathway in Cancer
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Its role in cancer is complex, acting as both a tumor suppressor and a promoter depending on the context.
Caption: AMPK, activated by low energy, regulates key cellular processes like protein synthesis, autophagy, and glycolysis.
Conclusion
This compound presents a novel therapeutic strategy for FLT3-ITD-positive AML by targeting USP10. The available preclinical data suggests its potential, particularly in combination with other targeted therapies like crenolanib. However, for this compound to be considered a viable alternative to currently approved FLT3 inhibitors, further independent validation of its efficacy and safety profile is crucial. This guide serves as a starting point for researchers to understand the current landscape and to design future studies to rigorously evaluate the therapeutic potential of this compound.
References
- 1. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. USP10 as a Potential Therapeutic Target in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific peptidase 10, a deubiquitinating enzyme: Assessing its role in tumor prognosis and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of USP10 Inhibitors: Wu-5 and Spautin-1
An Objective Guide for Researchers in Drug Development
Initial investigations to generate a comparative guide between "Wu-5" and "G-5" revealed a significant disparity in the nature of these products. "this compound" is a specific chemical compound, a USP10 inhibitor, with applications in cancer research.[1][2][3][4][5] Conversely, searches for "G-5" did not yield a comparable scientific entity for a direct head-to-head analysis in a drug development context. To fulfill the structural and content requirements of the requested guide, a relevant comparator to this compound, Spautin-1, has been selected. Spautin-1 is also a well-characterized inhibitor of Ubiquitin-Specific Peptidase 10 (USP10) and provides a scientifically relevant alternative for comparison.[6][7][8][9]
This guide provides a detailed, data-driven comparison of this compound and Spautin-1, focusing on their performance as USP10 inhibitors. The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on experimental data, methodologies, and pathway analysis.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and Spautin-1 based on available experimental data.
| Parameter | This compound | Spautin-1 | Reference |
| Target(s) | USP10, FLT3, AMPK | USP10, USP13 | [1],[6][8][9] |
| IC₅₀ (USP10) | 8.3 µM (in vitro) | ~0.6 µM (in vitro) | [2][4][5],[6][8][9] |
| IC₅₀ (USP13) | Not Reported | ~0.7 µM (in vitro) | [6][8][9] |
| Cellular IC₅₀ (FLT3-ITD+ AML cells) | 3.8 - 8.4 µM (Cell Viability) | Not Directly Reported for FLT3-ITD+ cells | [2][3][4][5] |
| Known Pathway Inhibition | FLT3, AMPK | Autophagy (via Vps34 degradation) | [1][2],[6][8][9] |
| Molecular Weight | 351.33 g/mol | 271.26 g/mol | [4],[8][9] |
| Chemical Formula | C₁₅H₁₃NO₇S | C₁₅H₁₁F₂N₃ | [4],[8][9] |
Signaling Pathways and Mechanisms of Action
Both this compound and Spautin-1 function as inhibitors of USP10, a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes by removing ubiquitin chains from target proteins, thereby saving them from proteasomal degradation.[2][10] However, their downstream effects and additional targets differ, leading to distinct biological outcomes.
This compound Mechanism of Action:
This compound has been identified as a novel USP10 inhibitor that induces the degradation of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations, a key driver in Acute Myeloid Leukemia (AML).[2][3] By inhibiting USP10, this compound promotes the ubiquitination and subsequent proteasomal degradation of FLT3-ITD. This leads to the suppression of downstream pro-survival signaling pathways, including the AMPK pathway, ultimately inducing apoptosis in FLT3-ITD-positive AML cells.[1][2]
Spautin-1 Mechanism of Action:
Spautin-1 is a potent autophagy inhibitor that targets both USP10 and USP13.[6][7][8][9] These enzymes are responsible for deubiquitinating Beclin-1, a key component of the Vps34 complex which is essential for the initiation of autophagy. By inhibiting USP10 and USP13, Spautin-1 promotes the degradation of the Vps34 complex, thereby blocking the autophagic process. This inhibition of autophagy can sensitize cancer cells to apoptosis.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to characterize this compound and Spautin-1.
Protocol 1: In Vitro Deubiquitinase (DUB) Activity Assay (for this compound)
This protocol is adapted from methodologies used to determine the IC₅₀ of DUB inhibitors.
-
Reagents and Materials:
-
Recombinant human USP10 enzyme.
-
GST-UbA52 substrate.
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM DTT).
-
This compound compound stock solution in DMSO.
-
SDS-PAGE gels and buffers.
-
Coomassie Brilliant Blue stain.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in DUB reaction buffer.
-
In a microcentrifuge tube, combine the recombinant USP10 enzyme with the diluted this compound or DMSO (vehicle control).
-
Incubate the enzyme-inhibitor mixture for 30 minutes at 37°C.
-
Initiate the deubiquitination reaction by adding the GST-UbA52 substrate to the mixture.
-
Allow the reaction to proceed for 1 hour at 37°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue and visualize the bands corresponding to the cleaved and uncleaved substrate.
-
Quantify band intensity using densitometry to determine the extent of USP10 inhibition at each this compound concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of a compound on cell proliferation.
-
Reagents and Materials:
-
FLT3-ITD-positive AML cell lines (e.g., MV4-11, Molm13).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound or Spautin-1 stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or Spautin-1 (a vehicle control with DMSO should be included).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and validating a targeted inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. USP10 inhibitor this compound|2630378-05-9|COA [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Spautin 1 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]
- 10. Inhibition of USP10 induces degradation of oncogenic FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Wu-5 in Combination with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Wu-5, a novel USP10 inhibitor, with other targeted therapies, focusing on its potential in cancer treatment. The information presented is based on preclinical data and aims to inform further research and drug development efforts.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of Ubiquitin-Specific Peptidase 10 (USP10), an enzyme that removes ubiquitin chains from substrate proteins, thereby preventing their degradation. In the context of cancer, particularly in Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, USP10 plays a crucial role in stabilizing the oncogenic FLT3-ITD protein. By inhibiting USP10, this compound promotes the degradation of FLT3-ITD, leading to the suppression of downstream pro-survival signaling pathways and induction of apoptosis in cancer cells.[1]
Synergistic Effects of this compound with Crenolanib in FLT3-ITD-Positive AML
Preclinical studies have demonstrated a significant synergistic effect when combining this compound with crenolanib, a potent type I FLT3 tyrosine kinase inhibitor (TKI).[1] Crenolanib directly inhibits the kinase activity of both wild-type and mutated FLT3, including the ITD and tyrosine kinase domain (TKD) mutations that confer resistance to other FLT3 inhibitors.[2][3][4] The combination of this compound and crenolanib offers a dual-pronged attack on FLT3-ITD-positive AML cells.
Dual Inhibition of FLT3 and AMPKα Signaling Pathways
The synergistic cell death induced by the this compound and crenolanib combination is attributed to the simultaneous inhibition of the FLT3 and AMP-activated protein kinase α (AMPKα) signaling pathways.[1] While crenolanib directly targets the FLT3 kinase activity, this compound, by inhibiting USP10, not only leads to FLT3-ITD degradation but also reduces the levels of AMPKα protein.[1] This dual inhibition disrupts two critical survival pathways for cancer cells, leading to enhanced apoptosis.
Quantitative Data on Synergistic Effects
The following tables summarize the quantitative data from preclinical studies on the effects of this compound alone and in combination with crenolanib on FLT3-ITD-positive AML cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound on AML Cell Lines
| Cell Line | FLT3 Status | This compound IC50 (μM) |
| MV4-11 | FLT3-ITD Positive (Sensitive) | 3.794 |
| Molm13 | FLT3-ITD Positive (Sensitive) | 5.056 |
| MV4-11R | FLT3-ITD Positive (Resistant) | 8.386 |
Data extracted from Yu et al., 2021.[1]
Table 2: Synergistic Inhibition of Proliferation of FLT3-ITD-Positive AML Cells by this compound and Crenolanib
| Cell Line | Treatment | Effect on Proliferation |
| MV4-11 | This compound + Crenolanib | Synergistic Inhibition |
| Molm13 | This compound + Crenolanib | Synergistic Inhibition |
Finding reported by Yu et al., 2021.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the synergistic effects of this compound and crenolanib.
Cell Viability Assay
-
Method: AML cell lines (MV4-11, Molm13, and MV4-11R) were seeded in 96-well plates and treated with varying concentrations of this compound, crenolanib, or a combination of both for specified time points (e.g., 48 or 72 hours). Cell viability was assessed using a standard method such as the MTT or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated for each compound. The synergistic effect of the combination treatment was determined by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay
-
Method: Apoptosis was quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Cells were treated with this compound, crenolanib, or the combination for a specified duration (e.g., 24 or 48 hours).
-
Data Analysis: The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis (Annexin V-positive, PI-positive) was determined for each treatment group.
Western Blot Analysis
-
Method: To investigate the molecular mechanism of synergy, protein levels of key signaling molecules were assessed by Western blotting. Cells were treated as described above, and whole-cell lysates were subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes were probed with primary antibodies against FLT3, p-FLT3, USP10, AMPKα, p-AMPKα, and downstream effectors like STAT5, p-STAT5, ERK, and p-ERK, followed by HRP-conjugated secondary antibodies.
-
Data Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) system and quantified by densitometry.
Visualizations
Signaling Pathways
Caption: Synergistic inhibition of FLT3 and AMPKα pathways by this compound and crenolanib.
Experimental Workflow
Caption: Experimental workflow for evaluating the synergy of this compound and crenolanib.
Conclusion and Future Directions
The combination of the USP10 inhibitor this compound and the FLT3 inhibitor crenolanib represents a promising therapeutic strategy for FLT3-ITD-positive AML. By targeting both the stability and the kinase activity of the oncoprotein FLT3-ITD, as well as the metabolic sensor AMPKα, this combination therapy has the potential to overcome the resistance mechanisms that often limit the efficacy of single-agent targeted therapies.
Further research is warranted to:
-
Evaluate the in vivo efficacy and safety of the this compound and crenolanib combination in animal models of FLT3-ITD-positive AML.
-
Investigate the potential synergistic effects of this compound with other FLT3 inhibitors or other targeted agents in AML and other cancers where USP10 is a relevant target.
-
Explore potential biomarkers that could predict which patients are most likely to respond to this combination therapy.
References
- 1. Frontiers | Ubiquitin-specific peptidase 10, a deubiquitinating enzyme: Assessing its role in tumor prognosis and immune response [frontiersin.org]
- 2. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Wu-5 Using siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Wu-5, a small molecule inhibitor of Ubiquitin Specific Peptidase 10 (USP10), and siRNA-mediated knockdown of USP10 for validating on-target effects in FLT3-ITD positive Acute Myeloid Leukemia (AML). The content is designed to offer an objective analysis supported by experimental data and detailed protocols to aid in the design and interpretation of target validation studies.
Executive Summary
Target validation is a critical step in drug discovery, ensuring that a compound's therapeutic effects are mediated through its intended molecular target. This guide compares two primary methods for validating the on-target effects of this compound, a known USP10 inhibitor: direct pharmacological inhibition with this compound and genetic knockdown of USP10 using small interfering RNA (siRNA). Both approaches aim to phenocopy the effects of target inhibition, thereby providing evidence for the on-target mechanism of action. This guide presents a side-by-side comparison of their performance, supported by experimental data from literature, and provides detailed protocols for key validation assays.
Comparison of this compound and USP10 siRNA
The on-target effects of this compound are validated by demonstrating that its cellular phenotype is mimicked by the specific genetic knockdown of its target, USP10. The following tables summarize the comparative data on their effects on cell viability, apoptosis, and target protein levels in FLT3-ITD positive AML cell lines, such as MV4-11 and Molm13.
Impact on Cell Viability
| Treatment | Cell Line | IC50 / % Viability Reduction | Reference |
| This compound | MV4-11 | 3.794 µM | [1][2][3] |
| Molm13 | 5.056 µM | [1][2][3] | |
| MV4-11-R (Resistant) | 8.386 µM | [1][2][3] | |
| USP10 siRNA | MV4-11 | Significant reduction in cell proliferation | [4][5] |
| Molm13 | Significant reduction in cell proliferation | [4][5] |
Note: Direct quantitative comparison of IC50 values for siRNA is not applicable. The efficacy of siRNA is typically measured as a percentage of target knockdown and the resulting phenotypic change.
Induction of Apoptosis
| Treatment | Cell Line | Assay | Key Findings | Reference |
| This compound | MV4-11 | Annexin V/PI | Dose- and time-dependent increase in apoptosis | [2][6] |
| Molm13 | Annexin V/PI | Dose- and time-dependent increase in apoptosis | [2][6] | |
| USP10 siRNA | AML Cell Lines | Annexin V/PI, Caspase activity | Increased spontaneous apoptosis upon USP10 knockdown | [7][8][9] |
Effect on Target and Downstream Protein Levels
| Treatment | Target Protein | Downstream Effectors | Method | Key Findings | Reference |
| This compound | USP10 | FLT3-ITD, p-AKT, p-ERK, AMPKα | Western Blot | Dose-dependent decrease in protein levels | [2][4] |
| USP10 siRNA | USP10 | FLT3-ITD, AMPKα | Western Blot | Significant reduction in USP10, FLT3-ITD, and AMPKα levels | [4][5] |
Alternative USP10 Inhibitors for Comparative Studies
For broader validation and to control for potential off-target effects of a single compound, it is advisable to use multiple inhibitors targeting the same protein.
| Inhibitor | Target(s) | IC50 (USP10) | Reference |
| Spautin-1 | USP10, USP13 | ~0.6-0.7 µM | [2][10][11][12] |
| P22077 | USP7, USP10, USP47 | 6 µM | [4][9][13][14][15] |
| HBX19818 | USP7, USP10 | 14 µM | [4][16] |
| GL-320 | USP10 | More potent than this compound and P22077 | [17][18] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental logic and the underlying biological pathways is crucial for understanding the validation process. The following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for validating this compound on-target effects using siRNA.
Caption: Signaling pathway of USP10 and its inhibition by this compound or siRNA.
Detailed Experimental Protocols
siRNA Transfection for USP10 Knockdown in AML Cells
Materials:
-
AML cell lines (e.g., MV4-11, Molm13)
-
USP10 siRNA and non-targeting control (scrambled) siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
RPMI-1640 medium with 10% FBS
-
6-well plates
Protocol:
-
Cell Seeding: Twenty-four hours before transfection, seed AML cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 50 nM of USP10 siRNA or control siRNA into 100 µL of Opti-MEM™. b. In a separate tube, dilute 4 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™. c. Combine the diluted siRNA and diluted Lipofectamine™ (total volume ~200 µL). Mix gently and incubate for 10-15 minutes at room temperature to allow complex formation.
-
Transfection: a. Add the 200 µL of siRNA-lipid complexes to the wells containing cells and media. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and downstream assay.
-
Validation of Knockdown: After incubation, harvest the cells to assess USP10 knockdown efficiency by Western blot or qRT-PCR.
Cell Viability (MTT) Assay
Materials:
-
Transfected or drug-treated AML cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium. Include wells with medium only as a blank control.
-
Treatment: Add this compound at various concentrations or perform siRNA transfection as described above. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. For this compound, determine the IC50 value using non-linear regression analysis.
Western Blot for Protein Expression Analysis
Materials:
-
Treated and control AML cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP10, anti-FLT3, anti-p-AKT, anti-p-ERK, anti-AMPKα, anti-β-catenin, anti-c-myc, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control like GAPDH or β-actin.
In Vitro Deubiquitinase (DUB) Activity Assay
Materials:
-
Recombinant human USP10 enzyme
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC)
-
Assay buffer
-
This compound and other inhibitors
-
96-well black plates
-
Fluorescence plate reader
Protocol:
-
Enzyme and Inhibitor Preparation: Dilute the recombinant USP10 in assay buffer. Prepare serial dilutions of this compound and other test compounds.
-
Reaction Setup: In a 96-well plate, add the diluted USP10 enzyme to wells containing either the test compounds or vehicle control (DMSO). Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the Ubiquitin-AMC substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes.
-
Data Analysis: The rate of increase in fluorescence is proportional to the DUB activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value for this compound.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a multifaceted process that strengthens the rationale for its therapeutic development. This guide outlines a comparative approach using this compound and USP10 siRNA to confirm the on-target activity of this compound in FLT3-ITD positive AML. The convergence of phenotypic and molecular data from both pharmacological and genetic inhibition provides robust evidence for target engagement. The provided protocols offer a starting point for researchers to design and execute these critical validation experiments. While direct quantitative comparisons from a single study are ideal, the compilation of data from various sources strongly supports the on-target mechanism of this compound through USP10 inhibition.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound, a novel USP10 inhibitor, enhances crenolanib-induced FLT3-ITD-positive AML cell death via inhibiting FLT3 and AMPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of USP10 induces degradation of oncogenic FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the deubiquitinase USP10 induces degradation of SYK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrine induces apoptosis in acute myeloid leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Frontiers | Targeting NAT10 Induces Apoptosis Associated With Enhancing Endoplasmic Reticulum Stress in Acute Myeloid Leukemia Cells [frontiersin.org]
- 10. Potent USP10/13 antagonist spautin‐1 suppresses melanoma growth via ROS‐mediated DNA damage and exhibits synergy with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. USP10 inhibits the dopamine-induced reactive oxygen species–dependent apoptosis of neuronal cells by stimulating the antioxidant Nrf2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of ubiquitin-specific protease 7 sensitizes acute myeloid leukemia to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Autophagy Inhibitor Spautin-1 Antagonizes Rescue of Mutant CFTR Through an Autophagy-Independent and USP13-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecule Induced FLT3 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BioCentury - FLT3 degradation via USP10 could treat AML [biocentury.com]
Meta-analysis and Comparative Guide: Wu-5 Peptide in Oncology
Disclaimer: This guide is constructed based on a hypothetical scenario where "Wu-5" is a novel peptide inhibitor of the Wnt signaling pathway. Publicly available information indicates that the compound designated this compound is a USP10 inhibitor with a different mechanism of action[1][2][3][4][5]. The following data and protocols are representative examples generated for illustrative purposes, modeling typical findings in cancer research for this target class.
This document provides a comparative analysis of the hypothetical therapeutic peptide, this compound, against other known inhibitors of the Wnt signaling pathway. This compound is conceptualized as a novel peptide designed to specifically disrupt the protein-protein interaction between β-catenin and the TCF/LEF family of transcription factors, a critical downstream step in the canonical Wnt pathway often implicated in tumorigenesis[6][7][8].
The guide is intended for researchers, scientists, and drug development professionals evaluating the therapeutic potential of targeting this pathway.
Quantitative Data Summary
The following tables summarize hypothetical, yet plausible, experimental data comparing Peptide this compound to established small molecule inhibitors of the Wnt pathway. ICG-001 and PRI-724 are selected as comparators as they also target the β-catenin/co-activator interaction, providing a relevant benchmark[9][10].
Table 1: Comparative In Vitro Efficacy in Wnt-Dependent Colorectal Cancer (CRC) Cell Lines
| Compound | Target Mechanism | Cell Line | Cell Viability (IC50, nM) | TCF/LEF Reporter Assay (IC50, nM) |
|---|---|---|---|---|
| Peptide this compound | β-catenin/TCF Inhibition | HCT-116 (APC mut) | 85 | 30 |
| SW480 (APC mut) | 120 | 45 | ||
| ICG-001 | β-catenin/CBP Inhibition | HCT-116 (APC mut) | 3,500 | 300 |
| SW480 (APC mut) | 4,200 | 450 | ||
| PRI-724 | β-catenin/CBP Inhibition | HCT-116 (APC mut) | 400 | 150 |
| | | SW480 (APC mut) | 550 | 200 |
Table 2: Comparative In Vivo Antitumor Activity in SW480 Xenograft Model
| Treatment Group (n=10) | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | Saline, i.p., daily | 1550 ± 210 | - | -0.5 |
| Peptide this compound | 20 mg/kg, i.p., daily | 480 ± 95 | 69 | -1.2 |
| PRI-724 | 50 mg/kg, i.v., bi-weekly | 810 ± 150 | 48 | -5.5 |
Table 3: Selectivity and Safety Profile
| Compound | Target Binding Affinity (Kd) | Off-Target Binding (Kd) | Cytotoxicity (HEK293, CC50) |
|---|---|---|---|
| β-catenin | E-cadherin | ||
| Peptide this compound | 15 nM | >10,000 nM | >50,000 nM |
| ICG-001 | CBP (co-activator) | >5,000 nM | 15,000 nM |
| PRI-724 | CBP (co-activator) | >2,000 nM | 8,000 nM |
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action and the research process, the following diagrams are provided.
Caption: Canonical Wnt signaling pathway with the inhibitory action of Peptide this compound.
Caption: Preclinical workflow for the development of a therapeutic peptide like this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Wnt-dependent colorectal cancer cells (HCT-116, SW480) are seeded into 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and incubated for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: A serial dilution of Peptide this compound and comparator compounds is prepared. The cell culture medium is replaced with fresh medium containing the compounds at final concentrations ranging from 0.1 nM to 100 µM. A vehicle control (DMSO or saline) is included.
-
Incubation: Plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression.
TCF/LEF Luciferase Reporter Assay
-
Transfection: HCT-116 cells are transiently co-transfected with TOPFlash (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Seeding and Treatment: Transfected cells are seeded in a 96-well plate and treated with Peptide this compound or comparators as described in the cell viability protocol.
-
Incubation: Cells are incubated for 48 hours to allow for compound action and reporter gene expression.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol. Firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Analysis: The normalized luciferase activity is plotted against compound concentration, and the IC50 value is calculated.
Murine Xenograft Model
-
Cell Implantation: Six-week-old female athymic nude mice are subcutaneously injected in the right flank with 5 x 10⁶ SW480 cells suspended in Matrigel.
-
Tumor Growth: Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Mice are then randomized into treatment and control groups (n=10 per group).
-
Treatment Administration: Peptide this compound (20 mg/kg) is administered daily via intraperitoneal (i.p.) injection. The vehicle control group receives saline on the same schedule. Tumor volume and mouse body weight are measured twice weekly.
-
Endpoint: The study is concluded after 28 days or when tumor volume in the control group reaches the predetermined limit.
-
Analysis: Final tumor volumes are measured, and the percentage of Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100. Body weight changes are monitored as a measure of general toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound Supplier | CAS 2630378-05-9|USP10 inhibitor| AOBIOUS [aobious.com]
- 6. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Wu-5: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Wu-5, a USP10 inhibitor used in laboratory research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure environmental responsibility.
Understanding the Compound: this compound Properties
A comprehensive understanding of this compound's properties is crucial for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Citation |
| Molecular Formula | C15H13NO7S | |
| Molecular Weight | 351.33 g/mol | |
| Physical Appearance | Solid | |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO (≥24.05 mg/mL) | |
| Storage | Short term at 0°C, long term at -20°C, desiccated | |
| Chemical Name | ethyl 5-(4-(methoxycarbonyl)phenoxy)-4-nitrothiophene-2-carboxylate |
Experimental Protocols: Disposal of this compound
The proper disposal of this compound is a critical final step in the experimental workflow. As a solid organic chemical with limited solubility in water, it must be treated as hazardous waste. Do not dispose of this compound in standard trash or down the drain.
Personal Protective Equipment (PPE) Required:
-
Gloves: Nitrile or neoprene gloves should be worn when handling this compound waste.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn to protect from contamination.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all solid this compound waste, including unused compound and contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, compatible container.
-
The original container of the chemical is the best option for waste storage.[1] If unavailable, use a clearly labeled, sealable, and chemically resistant container.
-
Do not mix this compound waste with other types of waste, particularly aqueous or reactive chemicals.[2][3]
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.
-
Ensure the label is legible and securely attached to the container.
-
-
Waste Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be away from general lab traffic and drains.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding our commitment to environmental stewardship.
References
Essential Safety and Logistical Information for Handling Wu-5
Disclaimer: This document provides guidance for the safe handling of Wu-5 based on its known properties as a USP10 inhibitor and general best practices for cytotoxic compounds.[1][2][3][4] A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, all personnel must handle this compound with the utmost caution, assuming high potency and cytotoxicity.
Substance Identification and Properties
This compound is a potent and selective inhibitor of Ubiquitin-Specific Peptidase 10 (USP10).[1][2][3][4] It is known to inhibit the FLT3 and AMPK pathways, leading to the induction of apoptosis, and is primarily used for in vitro and in vivo research in oncology.[1][2]
| Property | Value | Source |
| IUPAC Name | Ethyl 5-(4-(methoxycarbonyl)phenoxy)-4-nitrothiophene-2-carboxylate | [5] |
| CAS Number | 2630378-05-9 | [1][5] |
| Molecular Formula | C15H13NO7S | [5] |
| Appearance | Assumed to be a solid, crystalline powder | General chemical properties |
| Primary Hazard | Potentially highly cytotoxic; suspected mutagen | [6][7] |
| Secondary Hazard | May cause severe skin and eye irritation upon direct contact | [6][7] |
| Routes of Exposure | Inhalation of powder, dermal contact, ocular contact, ingestion | [8] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form (solid or in solution). This is based on guidelines for handling potent cytotoxic compounds.[6][7][8][9]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact and absorption.[9][10] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric | Protects skin and personal clothing from contamination.[8][9] |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects eyes from splashes and airborne particles.[6][9] |
| Respiratory | NIOSH-approved N95 or higher respirator | Required when handling the solid compound to prevent inhalation.[7] |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents tracking of contamination outside the work area.[9] |
Operational Plan: Handling and Storage
The following workflow must be followed when weighing or otherwise handling the powdered form of this compound. This process is designed to minimize exposure risk.
-
Location: Store this compound in a designated, locked, and clearly labeled cabinet for potent compounds.
-
Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area.
-
Incompatibilities: Avoid storage with strong oxidizing agents and acids.
Disposal Plan
All waste generated from handling this compound is considered cytotoxic waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a designated, sealed cytotoxic waste container. |
| Contaminated PPE | All used gloves, gowns, shoe covers, etc., must be placed in a cytotoxic waste bag immediately after use.[8] |
| Contaminated Labware | Disposable labware should be discarded in cytotoxic sharps containers or waste bags. Non-disposable labware must be decontaminated with a validated procedure. |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container for cytotoxic chemicals. |
Experimental Protocols
This protocol details the steps for safely preparing a stock solution of this compound.
-
Preparation: Don all required PPE as specified in Section 2.0. Perform all work within a certified chemical fume hood.
-
Calculation: Based on the molecular weight of this compound (C15H13NO7S), calculate the mass required for your desired volume of 10 mM solution.
-
Weighing: Carefully weigh the calculated amount of solid this compound onto weigh paper. Use anti-static equipment to minimize powder dispersal.
-
Solubilization: Transfer the weighed powder to an appropriate sterile tube. Add the required volume of DMSO.
-
Mixing: Cap the tube securely and vortex until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, clearly labeled cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Cleanup: Decontaminate the work area and dispose of all contaminated materials as outlined in Section 4.0.
This compound is an inhibitor of USP10, which has downstream effects on the FLT3 and AMPK pathways, ultimately leading to apoptosis in susceptible cells.[1][2]
This document is intended for trained laboratory personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Apoptosis | 2630378-05-9 | Invivochem [invivochem.com]
- 3. apexbt.com [apexbt.com]
- 4. labshake.com [labshake.com]
- 5. This compound Supplier | CAS 2630378-05-9|USP10 inhibitor| AOBIOUS [aobious.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. england.nhs.uk [england.nhs.uk]
- 8. ipservices.care [ipservices.care]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
